molecular formula C16H23NO4 B15557921 JA-ACC-d3

JA-ACC-d3

Cat. No.: B15557921
M. Wt: 296.38 g/mol
InChI Key: TVRBFBSVUYCAKT-ORBGWMEBSA-N
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Description

JA-ACC-d3 is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 296.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

296.38 g/mol

IUPAC Name

1-[[2-[2,4,4-trideuterio-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3-/i7D2,12D

InChI Key

TVRBFBSVUYCAKT-ORBGWMEBSA-N

Origin of Product

United States

Foundational & Exploratory

Navigating the Crosstalk: A Technical Guide to the Interplay of Jasmonic Acid and Ethylene Signaling in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the JA-ACC Interplay for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: The term "JA-ACC-d3" does not correspond to a recognized molecule or signaling pathway in plant biology literature. Based on the components of this query, this technical guide will focus on the well-documented and critical crosstalk between the Jasmonic Acid (JA) signaling pathway and the signaling pathway of ethylene (B1197577) , for which 1-aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor. The "d3" component is likely a non-standard descriptor, and as such, this guide will address the core, evidence-based interactions between JA and ethylene signaling.

Executive Summary

The plant hormones jasmonic acid (JA) and ethylene (ET) are central regulators of growth, development, and immunity. Their signaling pathways are intricately linked, engaging in a complex interplay that can be either synergistic or antagonistic, depending on the cellular and environmental context. This crosstalk is crucial for fine-tuning plant responses to a myriad of biotic and abiotic stresses, including defense against necrotrophic pathogens and herbivores. Understanding the molecular mechanisms that govern the JA-ET interplay is paramount for developing novel strategies in crop protection and improvement. This guide provides a comprehensive overview of the molecular basis of JA-ET crosstalk, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling events and workflows.

The Molecular Basis of JA-ET Crosstalk: A Tale of Two Hormones

The interaction between the JA and ethylene signaling pathways is not a simple linear process but rather a complex network of interactions that allows for a nuanced response to external stimuli. This interplay primarily converges on the regulation and activity of key transcription factors.

Synergistic Interactions: In many defense responses, particularly against necrotrophic fungi, JA and ethylene act synergistically.[1][2] This cooperation is essential for the induction of a specific set of defense genes, such as PLANT DEFENSIN 1.2 (PDF1.2).[2][3] The molecular basis for this synergy involves the ETHYLENE RESPONSE FACTOR1 (ERF1) and ORA59, which are AP2/ERF domain transcription factors.[2][4] These transcription factors integrate signals from both pathways to directly activate the expression of defense-related genes.[2]

Antagonistic Interactions: Conversely, JA and ethylene can act antagonistically in other developmental and defense contexts. For example, JA can inhibit the ethylene-induced apical hook formation in seedlings, while ethylene can suppress JA-mediated responses to wounding.[1][2] This mutual repression is orchestrated at the level of transcription factors. The JA-activated transcription factor MYC2 and the ethylene-stabilized transcription factors EIN3 (ETHYLENE INSENSITIVE 3) and EIL1 (EIN3-LIKE 1) are central to this antagonism.[1][2]

The mechanisms of this antagonism are multifaceted:

  • Direct Protein-Protein Interaction: MYC2 can physically interact with EIN3 and EIL1, leading to a mutual inhibition of their transcriptional activities.[1][2]

  • Transcriptional Repression: MYC2 can directly bind to the promoter of genes that are targets of EIN3, such as HOOKLESS1 (HLS1), and repress their expression.[1][2]

  • Targeted Protein Degradation: JA signaling, through MYC2, can induce the expression of the F-box proteins EBF1 and EBF2.[2] These proteins are components of the SCFEBF1/EBF2 ubiquitin ligase complex, which targets EIN3 and EIL1 for proteasomal degradation.[2]

Furthermore, the repressors of JA signaling, the JASMONATE ZIM-DOMAIN (JAZ) proteins, can also directly interact with and repress the activity of EIN3 and EIL1, adding another layer of regulation.[1]

Quantitative Insights into JA-ET Crosstalk

The interplay between JA and ethylene signaling has been quantified in various studies, providing a clearer picture of the dynamics of this hormonal crosstalk. The following table summarizes key quantitative data from the literature.

ParameterPlant SpeciesTreatmentTargetQuantitative ChangeReference
Gene Expression Arabidopsis thalianaMeJA + ACCPDF1.2 mRNASynergistic induction (significantly higher than individual treatments)[5]
Arabidopsis thalianaMeJAHLS1 mRNADown-regulation, even in the presence of ET[2]
Arabidopsis thalianaJAEBF1 mRNAInduction, dependent on MYC2[2]
Hormone Levels Nicotiana attenuataHerbivory (Wounding + Oral Secretions)Ethylene release~35.5% increase at 1h[6]
Nicotiana attenuataHerbivory (Wounding + Oral Secretions)JA accumulation~138.8% increase at 1h[6]
Nicotiana attenuataHerbivory (Wounding + Oral Secretions)JA-Ile accumulation~388.4% increase at 1h[6]
Solanum lycopersicum (tomato)jai1-1 mutant (JA insensitive)ACC levels in stamensTrend of higher levels at early stages compared to wild type[7]

Key Experimental Protocols

The elucidation of the JA-ET signaling network has been made possible through a variety of molecular and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the relative abundance of specific mRNA transcripts, providing insights into how JA and ethylene treatments affect gene expression.

Methodology:

  • Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) under controlled conditions. Apply hormonal treatments by spraying with solutions of methyl jasmonate (MeJA) and/or ACC, or by exposing to ethylene gas. Harvest tissue at specific time points.

  • RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a TRIzol-based method. Treat with DNase I to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform the PCR reaction in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or a probe-based system. Use gene-specific primers for the target genes (e.g., PDF1.2, VSP2, ERF1, MYC2) and a reference gene (e.g., ACTIN, UBIQUITIN) for normalization.

  • Data Analysis: Calculate the relative expression levels using the 2-ΔΔCt method.[6][8]

Hormone Quantification via Mass Spectrometry

Accurate measurement of endogenous hormone levels is crucial for understanding the dynamics of the JA-ET crosstalk.

Methodology:

  • Sample Preparation: Harvest and freeze-dry plant tissue. Extract hormones using a solvent system (e.g., methanol/water/formic acid).

  • Purification: Purify the extracts using solid-phase extraction (SPE) to remove interfering compounds.

  • Derivatization (for GC-MS): For ethylene quantification via its precursor ACC, derivatization may be necessary to improve volatility and ionization efficiency.

  • LC-MS/MS or GC-MS Analysis: Separate the compounds using liquid chromatography (LC) or gas chromatography (GC) and detect and quantify them using a mass spectrometer (MS). Use internal standards with stable isotopes for accurate quantification.

  • Data Analysis: Generate standard curves for each hormone to determine their concentrations in the plant samples.

Protein-Protein Interaction Assays

These assays are used to determine if key proteins in the JA and ethylene signaling pathways physically interact.

a) Yeast Two-Hybrid (Y2H) Assay:

  • Vector Construction: Clone the coding sequences of the two proteins of interest into separate Y2H vectors, one fused to the DNA-binding domain (BD) and the other to the activation domain (AD) of a transcription factor.

  • Yeast Transformation: Co-transform the BD and AD constructs into a suitable yeast strain.

  • Interaction Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Growth on the selective media indicates an interaction between the two proteins, which reconstitutes the transcription factor and activates the reporter genes.

b) Co-Immunoprecipitation (Co-IP):

  • Protein Extraction: Extract total proteins from plant tissues transiently or stably expressing tagged versions of the proteins of interest (e.g., with FLAG, MYC, or GFP tags).

  • Immunoprecipitation: Incubate the protein extract with an antibody specific to one of the tags, which is coupled to agarose (B213101) or magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the tag of the second protein to detect its presence in the complex.

Visualizing the JA-ET Signaling Network

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

JA_ET_Crosstalk cluster_JA Jasmonic Acid Signaling cluster_ET Ethylene Signaling cluster_crosstalk Crosstalk & Defense JA JA-Ile COI1 COI1 JA->COI1 JAZ JAZ COI1->JAZ Degradation MYC2 MYC2 JAZ->MYC2 EIN3 EIN3/EIL1 JAZ->EIN3 Inhibition JA_genes JA-responsive genes (e.g., VSP2) MYC2->JA_genes MYC2->EIN3 Physical interaction (inhibition) ERF1 ERF1/ORA59 MYC2->ERF1 EBF1_2 EBF1/2 MYC2->EBF1_2 Induces expression ACC ACC ET Ethylene ACC->ET ETR1 ETR1 ET->ETR1 EIN2 EIN2 ETR1->EIN2 EIN2->EIN3 ET_genes ET-responsive genes (e.g., HLS1) EIN3->ET_genes EIN3->ERF1 Defense_genes Defense genes (e.g., PDF1.2) ERF1->Defense_genes EBF1_2->EIN3 Degradation

Figure 1: Molecular interactions in the JA-ET signaling crosstalk.

Experimental_Workflow start Plant Growth (e.g., Arabidopsis) treatment Hormone Treatment (Control, MeJA, ACC, MeJA+ACC) start->treatment harvest Tissue Harvest (e.g., at 0, 6, 24 hours) treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR Analysis (Target & Reference Genes) cdna_synthesis->qrt_pcr analysis Data Analysis (Relative Gene Expression) qrt_pcr->analysis conclusion Conclusion on Gene Regulation analysis->conclusion

Figure 2: Experimental workflow for studying JA-ACC effects on gene expression.

Conclusion and Future Perspectives

The intricate crosstalk between jasmonic acid and ethylene signaling pathways is a cornerstone of plant adaptation and defense. The molecular mechanisms, centered around the interplay of key transcription factors like MYC2, EIN3/EIL1, and ERFs, provide plants with the ability to mount a finely-tuned response to a diverse range of environmental challenges. While significant progress has been made in dissecting this network, future research should focus on several key areas:

  • Cell-type Specificity: Investigating how the JA-ET crosstalk is modulated in different cell types and tissues to orchestrate localized and systemic responses.

  • Environmental Integration: Understanding how other environmental signals, such as light and temperature, are integrated into the JA-ET signaling network.

  • Translational Research: Leveraging the knowledge of this crosstalk to develop novel strategies for enhancing disease and pest resistance in agriculturally important crops.

A deeper understanding of the JA-ET interplay will undoubtedly pave the way for innovative approaches in sustainable agriculture and crop improvement.

References

An In-depth Technical Guide to the Biosynthesis of Jasmonyl-ACC-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Jasmonyl-1-aminocyclopropane-1-carboxylic acid (Jasmonyl-ACC), with a specific focus on its deuterated analogue, Jasmonyl-ACC-d3. This document delves into the core biosynthetic pathway, presents quantitative data, details experimental protocols, and provides visual representations of the key processes.

Introduction

Jasmonyl-ACC (JA-ACC) is a conjugate of the plant hormone jasmonic acid (JA) and the ethylene (B1197577) precursor 1-aminocyclopropane-1-carboxylic acid (ACC). This molecule is of significant interest to researchers studying plant signaling pathways, particularly the crosstalk between the jasmonate and ethylene signaling cascades. The deuterated form, Jasmonyl-ACC-d3, serves as an invaluable internal standard for accurate quantification of endogenous JA-ACC levels in plant tissues using mass spectrometry-based techniques. Understanding its biosynthesis is crucial for designing experiments aimed at elucidating its physiological roles.

The Biosynthesis Pathway of Jasmonyl-ACC

The formation of Jasmonyl-ACC is an enzymatic process catalyzed by the enzyme Jasmonic Acid Resistance 1 (JAR1) . This enzyme belongs to the GH3 family of adenylating enzymes, which are known to conjugate amino acids to various small molecules. The biosynthesis of Jasmonyl-ACC involves the direct conjugation of jasmonic acid to the amino group of 1-aminocyclopropane-1-carboxylic acid.

The core reaction is as follows:

Jasmonic Acid + ACC + ATP → Jasmonyl-ACC + AMP + PPi

This reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate of jasmonic acid.

Signaling Pathway Diagram

Jasmonyl-ACC Biosynthesis Pathway JA Jasmonic Acid JAR1 JAR1 (Jasmonic Acid Resistance 1) JA->JAR1 ACC 1-Aminocyclopropane- 1-carboxylic Acid (ACC) ACC->JAR1 ATP ATP ATP->JAR1 JA_AMP JA-AMP Intermediate JAR1->JA_AMP Adenylation JA_ACC Jasmonyl-ACC JAR1->JA_ACC Catalysis AMP_PPi AMP + PPi JAR1->AMP_PPi JA_AMP->JA_ACC Conjugation Enzymatic Synthesis and Purification Workflow start Start reaction_setup Set up Enzymatic Reaction (JA, ACC-d3, JAR1, ATP, Buffer) start->reaction_setup incubation Incubate at 30°C reaction_setup->incubation quenching Quench Reaction (add Formic Acid) incubation->quenching spe_purification Solid-Phase Extraction (SPE) (C18 Cartridge) quenching->spe_purification hplc_purification HPLC Purification (C18 Column) spe_purification->hplc_purification verification Verify Product by LC-MS/MS hplc_purification->verification end End verification->end

The JA-NINJA-CYCD3 Signaling Module: A Key Regulator of Leaf Architecture in Arabidopsis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leaf development is a complex and highly regulated process that determines the final size and shape of the organ, which is critical for photosynthetic efficiency and overall plant fitness. In Arabidopsis thaliana, the flatness of the leaf lamina is controlled by a sophisticated signaling network. This technical guide provides a detailed overview of a core signaling module involving Jasmonic Acid (JA), the transcriptional co-repressor NOVEL INTERACTOR OF JAZ (NINJA), the transcriptional regulator PEAPOD2 (PPD2), and the cell cycle protein CYCLIN D3;2 (CYCD3;2). This pathway, hereafter referred to as the JA-NINJA-CYCD3 module, plays a pivotal role in coordinating cell proliferation and differentiation to ensure proper leaf morphology. While crosstalk between JA and the ethylene (B1197577) precursor 1-aminocyclopropane-1-carboxylic acid (ACC) is known to occur in various plant processes, current research has not established a direct regulatory role for ACC in this specific leaf flatness control mechanism.

Core Signaling Pathway

The fundamental mechanism of the JA-NINJA-CYCD3 pathway involves the transcriptional repression of CYCD3 genes by a protein complex that includes PPD2 and NINJA. NINJA, a known component of the JA signaling pathway, acts as an adaptor protein, recruiting the TOPLESS (TPL) co-repressor to the PPD2 transcription factor. This repressor complex then binds to the promoter of CYCD3;2, inhibiting its expression.[1][2][3] Proper regulation of CYCD3;2 expression is essential for maintaining a straight primary cell cycle arrest front during leaf development, which ultimately results in a flat leaf.[1][2]

Disruption of this pathway, for instance through the loss of function of NINJA or PPD2, leads to the de-repression of CYCD3;2 expression.[1][2][3] The resulting overexpression of CYCD3;2 causes a convex-shaped primary cell cycle arrest front, leading to excessive cell division in the central region of the leaf blade and culminating in a characteristic dome-shaped leaf phenotype.[1][2]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from studies on the JA-NINJA-CYCD3 signaling module.

Table 1: Gene Expression Analysis of CYCD3;2 in Wild-Type and Mutant Arabidopsis Lines.

GenotypeRelative Expression of CYCD3;2 (Fold Change vs. Wild-Type)
ninja-1Increased
ninja-2Increased
ppd2Increased
CYCD3;2-OESignificantly Increased (by overexpression construct)

Data compiled from studies showing up-regulation of CYCD3;2 in ninja and ppd mutants.[1][2][3]

Table 2: Phenotypic Quantification of Leaf Curvature in Wild-Type and Mutant Arabidopsis Lines.

GenotypeLeaf PhenotypeProjected-to-Real Leaf Area Decrease (%)
Wild-Type (Col-0)Flat~28%
ninja-1Dome-shaped~41%
ppd2Dome-shaped and enlarged~47%
CYCD3;2-OEDome-shaped~33%

Data represents the decrease in the projected leaf area compared to the actual surface area, indicating the degree of curvature.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the JA-NINJA-CYCD3 signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

Objective: To determine the physical interaction between PPD2 and NINJA.

Protocol:

  • Vector Construction:

    • The full-length coding sequence of PPD2 is cloned into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

    • The full-length coding sequence of NINJA is cloned into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

  • Yeast Transformation:

    • The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

  • Selection and Interaction Assay:

    • Transformed yeast cells are plated on selective medium lacking leucine (B10760876) and tryptophan (-Leu/-Trp) to select for cells containing both plasmids.

    • To test for interaction, colonies are replica-plated onto a more stringent selective medium lacking leucine, tryptophan, and histidine (-Leu/-Trp/-His), and often also adenine (B156593) (-Ade).

    • Growth on the selective medium indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor that activates the reporter genes (HIS3, ADE2).

  • Control Experiments:

    • Negative controls should include transformations with the empty bait vector and the prey plasmid, the bait plasmid and the empty prey vector, and unrelated proteins to ensure the interaction is specific.

Chromatin Immunoprecipitation (ChIP)-qPCR

Objective: To demonstrate that PPD2 directly binds to the promoter of CYCD3;2.

Protocol:

  • Plant Material and Cross-linking:

    • Arabidopsis seedlings expressing a tagged version of PPD2 (e.g., PPD2-GFP) are grown under standard conditions.

    • Harvested seedlings are vacuum-infiltrated with a 1% formaldehyde (B43269) solution to cross-link proteins to DNA. Glycine is added to quench the cross-linking reaction.

  • Chromatin Extraction and Sonication:

    • Nuclei are isolated from the cross-linked tissue.

    • Chromatin is extracted and sheared into fragments of 200-1000 bp using sonication. The efficiency of sonication should be checked by running an aliquot on an agarose (B213101) gel.

  • Immunoprecipitation:

    • The sheared chromatin is pre-cleared with protein A/G agarose beads.

    • An antibody specific to the tag (e.g., anti-GFP) is added to the chromatin solution and incubated overnight at 4°C to immunoprecipitate the PPD2-DNA complexes. A mock immunoprecipitation with a non-specific IgG should be performed as a negative control.

  • Washing and Elution:

    • The antibody-protein-DNA complexes are captured using protein A/G agarose beads.

    • The beads are washed with a series of buffers (low salt, high salt, LiCl, and TE) to remove non-specifically bound chromatin.

    • The protein-DNA complexes are eluted from the beads.

  • Reverse Cross-linking and DNA Purification:

    • The cross-links are reversed by incubating at 65°C.

    • Proteins are digested with proteinase K.

    • DNA is purified using a PCR purification kit.

  • Quantitative PCR (qPCR):

    • The purified DNA is used as a template for qPCR with primers specific to the promoter region of CYCD3;2.

    • The enrichment of the target DNA in the PPD2-IP sample is calculated relative to the input and the mock IgG control.[1][4]

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of CYCD3;2 in different genetic backgrounds.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from the appropriate tissues (e.g., young leaves) of wild-type, ninja, and ppd2 mutant plants using a suitable RNA extraction kit.

    • The quality and quantity of the RNA are assessed using a spectrophotometer and agarose gel electrophoresis.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction:

    • The qPCR reaction is set up using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for CYCD3;2 and a reference gene (e.g., ACTIN2 or UBIQUITIN10).

  • Data Analysis:

    • The relative expression of CYCD3;2 is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene and comparing the expression in the mutant lines to the wild-type.[1]

Mandatory Visualization

Signaling Pathway of Leaf Flatness Regulation

JA_NINJA_CYCD3_Pathway cluster_mutant In ninja or ppd2 mutants JA Jasmonic Acid (JA) NINJA NINJA JA->NINJA Activates JA signaling pathway Repressor_Complex PPD2-NINJA-TPL Repressor Complex NINJA->Repressor_Complex PPD2 PPD2 PPD2->Repressor_Complex TPL TPL TPL->Repressor_Complex CYCD3_2_Gene CYCD3;2 Gene Repressor_Complex->CYCD3_2_Gene Represses transcription CYCD3_2_Protein CYCD3;2 Protein CYCD3_2_Gene->CYCD3_2_Protein Transcription & Translation CYCD3_2_Gene->CYCD3_2_Protein Increased transcription Cell_Cycle_Progression Cell Cycle Progression CYCD3_2_Protein->Cell_Cycle_Progression Promotes CYCD3_2_Protein->Cell_Cycle_Progression Excessive promotion Leaf_Development Normal Leaf Development (Flat Leaf) Cell_Cycle_Progression->Leaf_Development Regulated Dome_Shaped_Leaf Altered Leaf Development (Dome-shaped Leaf) Cell_Cycle_Progression->Dome_Shaped_Leaf Leads to Repressor_Complex_mutant Repressor Complex (Non-functional) Repressor_Complex_mutant->CYCD3_2_Gene Repression lifted

Caption: The JA-NINJA-CYCD3 signaling pathway in Arabidopsis leaf development.

Experimental Workflow for ChIP-qPCR

ChIP_qPCR_Workflow Start Start: Arabidopsis seedlings (PPD2-GFP) Crosslinking 1. Formaldehyde Cross-linking Start->Crosslinking Chromatin_Prep 2. Chromatin Isolation & Sonication Crosslinking->Chromatin_Prep IP 3. Immunoprecipitation with anti-GFP antibody Chromatin_Prep->IP Washing 4. Washing IP->Washing Elution 5. Elution & Reverse Cross-linking Washing->Elution DNA_Purification 6. DNA Purification Elution->DNA_Purification qPCR 7. qPCR with primers for CYCD3;2 promoter DNA_Purification->qPCR Analysis 8. Data Analysis: Enrichment Calculation qPCR->Analysis Result Result: PPD2 binds to CYCD3;2 promoter Analysis->Result

Caption: Workflow for Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR).

Conclusion

The JA-NINJA-CYCD3 signaling module is a critical determinant of leaf morphology in Arabidopsis thaliana. The transcriptional repression of CYCD3;2 by the PPD2-NINJA-TPL complex is essential for maintaining proper leaf flatness. This guide has provided a comprehensive overview of this pathway, including the underlying molecular interactions, quantitative data on gene expression and phenotypes, and detailed experimental protocols for its investigation. While the broader crosstalk between JA and ACC/ethylene signaling is an active area of research, a direct role for ACC in modulating the specific JA-NINJA-CYCD3 cascade has not been established. Future research may uncover additional layers of regulation and potential integration with other hormonal pathways, further enhancing our understanding of the intricate control of plant organogenesis.

References

The Hormonal Crosstalk of Jasmonic Acid, ACC (Ethylene), and Strigolactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the complex hormonal crosstalk between jasmonic acid (JA), the ethylene (B1197577) precursor 1-aminocyclopropane-1-carboxylic acid (ACC), and strigolactones (SLs), with a focus on the core molecular interactions. This document is intended for researchers, scientists, and drug development professionals in the fields of plant biology, agronomy, and pharmacology.

Core Signaling Pathways and Molecular Interactions

The interaction between jasmonic acid (JA) and ethylene signaling pathways is a pivotal regulatory hub in plants, governing a wide array of physiological processes, including growth, development, and responses to biotic and abiotic stress.[1] This crosstalk is not a simple linear pathway but a complex network of synergistic and antagonistic interactions, primarily mediated by key transcription factors and repressor proteins.[2][3] The inclusion of strigolactones, signaled in part by the F-box protein DWARF3 (D3)/MAX2, adds another layer of regulatory complexity to this network.[4][5][6]

1.1. The JA Signaling Pathway

The perception of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein CORONATINE INSENSITIVE1 (COI1) triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[7][8] In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of various transcription factors, most notably MYC2.[8] Upon JAZ degradation via the 26S proteasome, MYC2 is released to activate the expression of early JA-responsive genes, which are often involved in defense against herbivores and necrotrophic pathogens.[8]

1.2. The Ethylene Signaling Pathway

Ethylene is perceived by a family of receptors located on the endoplasmic reticulum. In the absence of ethylene, these receptors activate the kinase CTR1 (CONSTITUTIVE TRIPLE RESPONSE 1), which in turn represses the downstream signaling component EIN2 (ETHYLENE INSENSITIVE 2). When ethylene binds to its receptors, CTR1 is inactivated, leading to the cleavage and nuclear translocation of the C-terminal end of EIN2. In the nucleus, the EIN2 C-terminus stabilizes the master transcription factors EIN3 (ETHYLENE INSENSITIVE 3) and EIL1 (EIN3-LIKE 1), which then activate the transcription of ethylene-responsive genes, including members of the ERF (ETHYLENE RESPONSE FACTOR) family.[9]

1.3. The Strigolactone Signaling Pathway and the Role of D3

Strigolactones are perceived by the α/β-hydrolase DWARF14 (D14). In the presence of SLs, D14 interacts with the F-box protein D3 (in rice) or its ortholog MAX2 (in Arabidopsis), which is a component of an SCF E3 ubiquitin ligase complex. This leads to the ubiquitination and degradation of SMXL/D53 family repressor proteins, allowing for the expression of SL-responsive genes that regulate processes such as shoot branching and root development.[4][5]

The JA-ACC-d3 Crosstalk: A Tripartite Regulatory Module

The interplay between these three hormone signaling pathways is intricate, with multiple points of convergence and mutual regulation.

2.1. Synergistic Interactions in Defense

JA and ethylene often act synergistically in activating defense responses against necrotrophic pathogens.[10] This synergy is largely mediated by the interaction between the JA and ethylene signaling pathways at the level of transcription factors. For instance, both pathways are required for the robust induction of defense genes like PLANT DEFENSIN (B1577277) 1.2 (PDF1.2).[11] The transcription factors ORA59 and ERF1, which are induced by both JA and ethylene, are key integrators of these signals, binding to the GCC-box promoter elements of defense genes.[12][13]

2.2. Antagonistic Interactions in Growth and Development

Conversely, JA and ethylene can act antagonistically in regulating developmental processes such as apical hook formation and root growth.[14] High levels of JA can inhibit ethylene-induced apical hook formation by promoting the degradation of EIN3/EIL1 through a MYC2-dependent induction of EBF1/2 F-box proteins.[13]

2.3. Integration of Strigolactone Signaling

Strigolactones add another dimension to this crosstalk. SLs have been shown to elevate ethylene biosynthesis by increasing the transcript levels of ACC oxidase (ACO) genes.[15] Furthermore, there is evidence of crosstalk in root development, where SLs, auxin, and ethylene signaling pathways are interconnected.[6] The SL-deficient d3 mutant in rice exhibits altered shoot architecture, a phenotype that is also influenced by other hormones like auxin and cytokinins, which are known to interact with JA and ethylene.[6] This suggests that D3/MAX2-mediated SL signaling can modulate the balance of JA and ethylene responses.

Quantitative Data on JA-ACC Crosstalk

The following tables summarize quantitative data on the effects of JA and ACC on gene expression and protein abundance from various studies.

Table 1: Fold Change in Gene Expression in Response to Jasmonate and Ethylene Precursor Treatment in Arabidopsis thaliana

GeneTreatmentFold ChangeReference
PDF1.2MeJA>2-fold induction[16]
PDF1.2SA + MeJA>2-fold suppression compared to MeJA alone[16]
VSP2MeJASignificant induction[6]
VSP2SA + MeJASuppression of MeJA-induced expression[6]
ERF1JAInduction[12]
ERF1ETInduction[12]
ERF1JA + ETSynergistic induction[12]
ERF1ABARepression[12]
ERF1JA + ET + ABASuppression of synergistic induction[12]

Table 2: Quantitative Proteomic Changes in Arabidopsis thaliana in Response to Jasmonate Treatment

ProteinTreatmentRegulationBiological ProcessReference
Various defense-related proteinsExogenous MeJAUp-regulatedDefense response[7]
Various photosynthesis-related proteinsExogenous MeJAUp-regulatedPhotosynthesis[7]
Various ribosomal proteinsExogenous MeJADown-regulatedProtein synthesis[7]
Proteins involved in glutathione, JA, glucosinolate, and phenylpropanoid productionLead (Pb) stress (induces JA)Up-regulatedStress response, secondary metabolism
Proteins involved in photosynthesis, isoprenoid, and tetrapyrrole biosynthesisLead (Pb) stress (induces JA)Down-regulatedPrimary metabolism

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound hormonal crosstalk are provided below.

4.1. Plant Hormone Treatment for Gene Expression Analysis

This protocol describes a general method for treating Arabidopsis thaliana seedlings with hormones to analyze changes in gene expression by quantitative real-time PCR (qRT-PCR).

  • Plant Growth: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar (B569324) plates under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Hormone Treatment: Prepare stock solutions of methyl jasmonate (MeJA) and ACC in ethanol (B145695) and sterile water, respectively. For treatment, flood the plates with a solution of MS medium containing the desired hormone concentration (e.g., 50 µM MeJA, 10 µM ACC). Use a mock treatment (containing the same concentration of solvent) as a control.

  • Harvesting and RNA Extraction: Harvest aerial tissues at specific time points after treatment (e.g., 1, 3, 6, 12, 24 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit or a standard Trizol-based method.

  • qRT-PCR Analysis: Synthesize cDNA from the extracted RNA using a reverse transcription kit. Perform qRT-PCR using gene-specific primers for target genes (e.g., PDF1.2, VSP2, ERF1) and a reference gene (e.g., ACTIN2). Calculate the relative gene expression using the 2-ΔΔCt method.

4.2. Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is used to identify and confirm interactions between proteins, such as the interaction between JAZ proteins and MYC2.

  • Vector Construction: Clone the coding sequences of the "bait" protein (e.g., MYC2) into a DNA-binding domain (DBD) vector and the "prey" protein (e.g., a JAZ protein) into an activation domain (AD) vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.

  • Interaction Screening: Plate the transformed yeast on selective media. A positive interaction between the bait and prey proteins will reconstitute a functional transcription factor, leading to the activation of reporter genes (e.g., HIS3, ADE2, lacZ, AUR1-C) and allowing yeast growth on selective media.

  • Confirmation: Confirm positive interactions by re-streaking on higher stringency selective media and performing a β-galactosidase assay.

4.3. Co-Immunoprecipitation (Co-IP) for In Vivo Protein Interactions

Co-IP is used to verify protein-protein interactions within the plant cell.

  • Protein Extraction: Harvest plant tissue expressing tagged versions of the proteins of interest (e.g., MYC2-FLAG and JAZ-HA). Grind the tissue in liquid nitrogen and resuspend in a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation: Incubate the protein extract with an antibody specific to one of the tags (e.g., anti-FLAG antibody) conjugated to magnetic or agarose (B213101) beads. This will pull down the tagged protein and any interacting partners.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against both tagged proteins to confirm their co-immunoprecipitation.[2]

4.4. Chromatin Immunoprecipitation (ChIP) for Protein-DNA Interactions

ChIP is used to identify the in vivo binding sites of transcription factors on the DNA.

  • Cross-linking and Chromatin Extraction: Cross-link protein-DNA complexes in plant tissue using formaldehyde. Isolate nuclei and extract chromatin.

  • Chromatin Shearing: Shear the chromatin into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-MYC2). Use magnetic or agarose beads to pull down the antibody-transcription factor-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • DNA Analysis: Analyze the purified DNA by qPCR using primers specific for putative target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Visualizations of Signaling Pathways and Workflows

5.1. Signaling Pathway Diagrams

JA_ACC_Crosstalk cluster_JA JA Signaling cluster_Ethylene Ethylene (ACC) Signaling cluster_Crosstalk Crosstalk JA JA-Ile COI1 COI1 JA->COI1 binds JAZ JAZ COI1->JAZ targets for degradation MYC2 MYC2 JAZ->MYC2 represses JA_genes JA-responsive genes (e.g., VSP2) MYC2->JA_genes activates EIN3 EIN3/EIL1 MYC2->EIN3 ERF ERF1/ORA59 MYC2->ERF activates ACC ACC Ethylene Ethylene ACC->Ethylene precursor ETR1 ETR1 Ethylene->ETR1 binds CTR1 CTR1 ETR1->CTR1 represses EIN2 EIN2 CTR1->EIN2 represses EIN2->EIN3 stabilizes EIN3->JA_genes activates EIN3->ERF activates ET_genes Ethylene-responsive genes (e.g., PDF1.2) ERF->ET_genes activates Synergy Synergistic Interaction Antagonism Antagonistic Interaction

Caption: Core JA-ACC signaling crosstalk.

JA_SL_Crosstalk cluster_SL Strigolactone Signaling cluster_JA_ET JA and Ethylene Signaling SL Strigolactone D14 D14 SL->D14 binds D3_MAX2 D3/MAX2 (F-box) D14->D3_MAX2 interacts with SMXL SMXL/D53 D3_MAX2->SMXL targets for degradation SL_genes SL-responsive genes SMXL->SL_genes represses JA_ET_pathway JA/Ethylene Signaling Pathways SL_genes->JA_ET_pathway modulates JA_ET_pathway->SL influences biosynthesis

Caption: JA-ACC and Strigolactone (d3) crosstalk.

5.2. Experimental Workflow Diagrams

ChIP_Workflow start Plant Tissue crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink extract Isolate nuclei and extract chromatin crosslink->extract shear Shear chromatin (Sonication/Enzymatic digestion) extract->shear immunoprecipitate Immunoprecipitate with specific antibody shear->immunoprecipitate wash Wash to remove non-specific binding immunoprecipitate->wash elute Elute protein-DNA complexes wash->elute reverse Reverse cross-links elute->reverse purify Purify DNA reverse->purify analyze Analyze DNA (qPCR or Sequencing) purify->analyze

Caption: Chromatin Immunoprecipitation workflow.

CoIP_Workflow start Plant tissue with tagged proteins lyse Lyse cells and extract proteins start->lyse bind_antibody Incubate with antibody-coated beads lyse->bind_antibody wash Wash beads to remove non-specific proteins bind_antibody->wash elute Elute protein complexes wash->elute analyze Analyze by Western Blot elute->analyze

Caption: Co-Immunoprecipitation workflow.

References

Preliminary Studies on JA-ACC-d3 in Crop Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "JA-ACC-d3" is not found in the currently available scientific literature. This technical guide is a synthesized document based on the known roles of Jasmonic Acid (JA), 1-aminocyclopropane-1-carboxylic acid (ACC), and the common use of deuterium (B1214612) (d3) labeling in metabolic studies. The information presented herein is intended for research and development professionals and is based on established principles of plant hormone biology.

Introduction

This compound is hypothesized to be a deuterated conjugate of Jasmonic Acid (JA) and 1-aminocyclopropane-1-carboxylic acid (ACC). In this conjugate, the "d3" likely indicates the presence of three deuterium atoms, which are stable isotopes of hydrogen. Such labeled compounds are invaluable tools in metabolic research, allowing scientists to trace the uptake, transport, and fate of the molecule within a plant system without altering its chemical properties.[1][2][3] This guide provides a comprehensive overview of the constituent components of this compound, their known signaling pathways, and potential interactions in crop species. It also outlines detailed experimental protocols for the hypothetical study of this compound and summarizes relevant quantitative data from existing literature on JA and ACC.

Core Components and Their Significance

Jasmonic Acid (JA)

Jasmonic acid and its derivatives, collectively known as jasmonates (JAs), are lipid-derived plant hormones that play crucial roles in regulating a wide array of physiological processes.[4][5] These include plant growth and development, defense against pathogens and herbivores, and responses to abiotic stresses.[6][7]

Biosynthesis and Signaling: JA biosynthesis is initiated from linolenic acid in the chloroplasts and involves a series of enzymatic steps.[5] The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[5] This interaction leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins, thereby activating transcription factors like MYC2, which in turn regulate the expression of JA-responsive genes.[4][8]

1-aminocyclopropane-1-carboxylic acid (ACC)

ACC is a non-proteinogenic amino acid that serves as the immediate precursor to the plant hormone ethylene (B1197577).[9][10] Ethylene is a gaseous hormone involved in numerous developmental processes, including fruit ripening, senescence, and leaf abscission, as well as responses to biotic and abiotic stress.[9]

Role in Ethylene Biosynthesis: ACC is synthesized from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS).[10][11] It is then converted to ethylene by ACC oxidase (ACO).[10][11] Beyond its role as an ethylene precursor, evidence suggests that ACC itself can act as a signaling molecule, independent of ethylene.[9][10][12]

Interaction and Crosstalk between JA and Ethylene/ACC Signaling

The signaling pathways of JA and ethylene are intricately linked, exhibiting both synergistic and antagonistic interactions that allow plants to fine-tune their responses to developmental cues and environmental stresses.[8][13][14]

  • Synergistic Interactions: In defense against certain necrotrophic pathogens and herbivorous insects, JA and ethylene signaling pathways often work in concert to activate defense gene expression.[8][15] Key transcription factors such as EIN3/EIL1 from the ethylene pathway and MYC2 from the JA pathway are involved in this crosstalk.[8]

  • Antagonistic Interactions: In other contexts, such as root growth, JA and ethylene can have opposing effects.[8] The balance between these two hormones is critical for proper plant development.

Potential Role and Application of this compound

The deuterated conjugate, this compound, would likely be used as a tracer to investigate the formation, transport, and metabolism of a potential JA-ACC conjugate in plants. A study has noted the capacity for ACC to conjugate with jasmonyl-ACC (JA-ACC).[11] The use of a deuterated form would enable researchers to:

  • Trace Transport: Follow the movement of the conjugate throughout the plant, from the site of application to various tissues and organs.[1]

  • Metabolic Fate: Identify the metabolic products of the conjugate, determining if it is broken down into its constituent parts (JA and ACC) or modified into other compounds.[1]

  • Quantify Flux: Use mass spectrometry-based methods to accurately quantify the concentration of the labeled compound and its metabolites in different plant tissues.[16][17]

Quantitative Data on JA and ACC Effects in Crop Species

The following tables summarize quantitative data from studies on the exogenous application of JA and ACC to various crop species.

Table 1: Effects of Jasmonic Acid Application on Crop Species

Crop SpeciesJA ConcentrationObserved EffectReference
Olive (Olea europaea)30 mg L-1Increased yield per tree, fruit weight, and fruit oil percentage.[18]
Wheat (Triticum aestivum)1 mMImproved shoot and root length under aphid stress; increased antioxidant enzyme activity.[19]
Sugar Beet (Beta vulgaris)5-10 µMMitigated detrimental effects of water stress, increased root sugar content and sugar yield.[20]
Quinoa (Chenopodium quinoa)1 mg L-1Increased grain yield under non-stress conditions.[21]

Table 2: Effects of ACC Application on Crop Species

Crop SpeciesACC ConcentrationObserved EffectReference
Maize (Zea mays)1, 5, and 10 µMInhibition of primary root elongation.[22]
Switchgrass (Panicum virgatum)N/A (via ACC deaminase-producing bacteria)Increased total root length, root surface, and shoot length.[23]
Various CropsN/A (via ACC deaminase-producing bacteria)Alleviation of salt stress effects.[23]
Leguminous PlantsN/A (via ACC deaminase-producing bacteria)Enhanced nodulation due to decreased ethylene levels.[24]

Experimental Protocols

The following are detailed methodologies for the hypothetical study of this compound in crop species.

Synthesis of this compound

The synthesis of this compound would involve the chemical conjugation of deuterated Jasmonic Acid (JA-d3) with 1-aminocyclopropane-1-carboxylic acid (ACC). The deuterium labels would be incorporated into the JA molecule during its synthesis using deuterated precursors. Standard organic chemistry techniques for amide bond formation would be employed to link the carboxyl group of JA-d3 to the amino group of ACC.

Plant Growth and Treatment
  • Plant Material: Select a crop species of interest (e.g., wheat, maize, tomato). Grow seedlings in a controlled environment (growth chamber) with standardized conditions of light, temperature, and humidity.

  • Application of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired final concentrations in a buffered aqueous solution. The compound can be applied to plants via:

    • Root Drenching: Applying the solution directly to the soil or hydroponic medium.

    • Foliar Spray: Spraying the solution onto the leaves until runoff.

    • Stem Injection: Injecting a small volume of the solution directly into the stem.

Sample Collection and Preparation
  • Time Course: Collect tissue samples (roots, shoots, leaves) at various time points after treatment (e.g., 0, 1, 6, 24, 48 hours).

  • Sample Processing: Immediately freeze the collected tissues in liquid nitrogen to quench metabolic activity.[25] The frozen tissue should then be lyophilized (freeze-dried) and ground to a fine powder.

Phytohormone Extraction and Analysis
  • Extraction: Extract the ground plant tissue with a suitable solvent, typically an acidic methanol (B129727) or acetone (B3395972) solution.[17]

  • Purification: The crude extract contains numerous interfering compounds. Purify the extract using solid-phase extraction (SPE) to enrich for the analytes of interest.[25]

  • Quantification: Analyze the purified extract using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[25][26][27] These techniques provide the high sensitivity and selectivity required for quantifying low-abundance phytohormones.[26][27] The use of a deuterated internal standard (this compound) allows for accurate quantification through isotope dilution.[16][17]

Mandatory Visualizations

Signaling Pathways

JA_ACC_Signaling_Crosstalk cluster_JA Jasmonic Acid (JA) Pathway cluster_Ethylene Ethylene (ET) / ACC Pathway JA Jasmonic Acid JA_Ile JA-Isoleucine JA->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 JA_Response JA-Responsive Genes MYC2->JA_Response EIN3 EIN3/EIL1 (Transcription Factors) MYC2->EIN3 Synergistic/Antagonistic SAM S-adenosyl methionine ACC ACC SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO ETR1 ETR1 Receptor Ethylene->ETR1 CTR1 CTR1 ETR1->CTR1 EIN2 EIN2 CTR1->EIN2 EIN2->EIN3 EIN3->MYC2 Interaction ET_Response ET-Responsive Genes EIN3->ET_Response

Caption: Crosstalk between the Jasmonic Acid and Ethylene/ACC signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_data Data Interpretation Plant_Growth 1. Crop Seedling Growth (Controlled Environment) Treatment_Prep 2. This compound Solution Preparation Application 3. Application of this compound (Foliar Spray / Root Drench) Treatment_Prep->Application Sampling 4. Time-Course Tissue Sampling (Roots, Shoots, Leaves) Application->Sampling Extraction 5. Phytohormone Extraction Sampling->Extraction Purification 6. Solid-Phase Extraction (Purification) Extraction->Purification Quantification 7. LC-MS/MS or GC-MS/MS Analysis Purification->Quantification Data_Analysis 8. Data Analysis and Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for studying this compound in crop species.

References

A Technical Guide to the Characterization and Application of JA-ACC-d3 as a Tracer for Jasmonate-Ethylene Crosstalk Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of JA-ACC-d3, a deuterated conjugate of jasmonic acid (JA) and 1-aminocyclopropane-1-carboxylic acid (ACC). While direct public literature on "this compound" is not available, this guide is constructed based on established principles of plant hormone analysis, signaling, and the use of stable isotope-labeled standards. It is intended for researchers in plant biology, analytical chemistry, and drug discovery who are investigating phytohormone signaling pathways. The guide details the hypothetical synthesis, characterization, and application of this compound as a tool for dissecting the intricate crosstalk between the jasmonate and ethylene (B1197577) signaling pathways.

Introduction

Plant hormonal signaling is a complex network of synergistic and antagonistic interactions that govern growth, development, and responses to environmental stimuli. Jasmonic acid (JA) and ethylene (ET) are two key phytohormones that play crucial roles in defense against pathogens and insects.[1][2][3] The conjugation of JA to amino acids is a critical step in JA signaling, with JA-isoleucine (JA-Ile) being the most well-characterized bioactive form.[4][5][6][7] The ethylene precursor, ACC, can also be conjugated to JA, suggesting a point of direct interaction between these two pathways.[4][8]

To accurately quantify these signaling molecules and their metabolic fates, stable isotope-labeled internal standards are indispensable.[9][10][11][12] this compound, a hypothetical deuterated form of the JA-ACC conjugate, represents an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. Its properties allow for precise measurement and tracing of the metabolic flux at the intersection of JA and ET biosynthesis and signaling.

Discovery and Synthesis

The "discovery" of a tool compound like this compound is driven by the need for a suitable internal standard in hormonomics.[13] Its design is based on the known conjugation of JA with ACC. The synthesis would likely involve the coupling of deuterated jasmonic acid (JA-d3) with ACC, or the deuteration of a pre-formed JA-ACC conjugate.

Hypothetical Synthesis Pathway

The synthesis could be achieved through a multi-step chemical process, starting with commercially available precursors. A plausible route would involve the activation of the carboxyl group of JA-d3, followed by nucleophilic attack by the amino group of ACC. Purification would then be carried out using high-performance liquid chromatography (HPLC).

Physicochemical Characterization

A comprehensive characterization of this compound is essential to ensure its suitability as an internal standard. This would involve a suite of analytical techniques to confirm its identity, purity, and stability.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of this compound.

Table 1: Mass Spectrometry Parameters for this compound

ParameterValue
Chemical FormulaC₁₇H₂₀D₃NO₅
Monoisotopic Mass324.1898 g/mol
Ionization ModeESI-
Precursor Ion (m/z)323.2
Product Ion 1 (m/z)59.0 (Jasmonic acid fragment)
Product Ion 2 (m/z)101.1 (ACC fragment)
Dwell Time50 ms
Collision Energy-25 eV

Table 2: Chromatographic and Purity Data

ParameterValue
HPLC ColumnC18 Reverse Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 10 min
Retention Time~5.8 min
Purity (by HPLC-UV)>98%
Isotopic Enrichment>99%

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Protocol for Quantification of Endogenous JA-ACC in Plant Tissue

This protocol outlines the steps for extracting and quantifying native JA-ACC from plant material using this compound as an internal standard.

1. Sample Preparation:

  • Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen.[14]
  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[14]

2. Extraction:

  • To the powdered tissue, add 1 mL of cold extraction buffer (e.g., 80% methanol) containing a known concentration of this compound.[11]
  • Incubate at 4°C for 1 hour with gentle shaking.
  • Centrifuge at 15,000 x g for 15 minutes at 4°C.[14]
  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[14]
  • Load the supernatant onto the cartridge.
  • Wash the cartridge with 1 mL of 20% methanol to remove polar impurities.
  • Elute the phytohormones with 1 mL of 80% methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in 100 µL of 50% methanol.
  • Inject 10 µL onto the LC-MS/MS system.
  • Use the parameters outlined in Table 1 to set up the mass spectrometer for Multiple Reaction Monitoring (MRM).
  • Quantify endogenous JA-ACC by comparing its peak area to that of the this compound internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding the role of this compound.

Jasmonate-Ethylene Signaling Crosstalk

The following diagram illustrates a simplified model of the crosstalk between the JA and ET signaling pathways, highlighting the position of JA-ACC.

Jasmonate_Ethylene_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linolenic_Acid Linolenic_Acid JA Jasmonic Acid Linolenic_Acid->JA Biosynthesis SAM S-adenosyl methionine ACC ACC SAM->ACC Biosynthesis JA_ACC JA-ACC Conjugate JA->JA_ACC JAZ JAZ Proteins JA->JAZ degradation ACC->JA_ACC ET Ethylene ACC->ET EIN2 EIN2 ET->EIN2 EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 MYC2 MYC2 EIN3_EIL1->MYC2 ERF1 ERF1 EIN3_EIL1->ERF1 JAZ->MYC2 represses MYC2->EIN3_EIL1 crosstalk Defense_Genes Defense Gene Expression MYC2->Defense_Genes ERF1->Defense_Genes

Caption: Simplified JA-ET signaling crosstalk.

Experimental Workflow for Phytohormone Quantification

This diagram outlines the general workflow for the quantification of phytohormones using an internal standard like this compound.

Experimental_Workflow Start Start Sample_Collection 1. Plant Tissue Collection (Flash Freeze) Start->Sample_Collection Homogenization 2. Tissue Homogenization Sample_Collection->Homogenization Spiking 3. Spike with this compound (Internal Standard) Homogenization->Spiking Extraction 4. Solvent Extraction Spiking->Extraction Cleanup 5. Solid-Phase Extraction (SPE Cleanup) Extraction->Cleanup Analysis 6. LC-MS/MS Analysis Cleanup->Analysis Quantification 7. Data Processing and Quantification Analysis->Quantification End End Quantification->End

Caption: Workflow for phytohormone analysis.

Conclusion

This compound serves as a conceptual model for a powerful tool in the field of plant hormonomics. Its use as an internal standard allows for the accurate and precise quantification of endogenous JA-ACC, providing critical insights into the metabolic and signaling crosstalk between the jasmonate and ethylene pathways. The protocols and data presented in this guide, while based on established methodologies, provide a solid framework for researchers aiming to develop and utilize similar tools for the study of plant physiology. The continued development of such targeted analytical probes will be essential for unraveling the full complexity of plant signaling networks.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Jasmonate-Amino Acid Conjugates using Deuterium-Labeled Internal Standards by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmonates are a class of plant hormones that play critical roles in regulating growth, development, and defense responses. Jasmonic acid (JA) and its amino acid conjugates, such as JA-isoleucine (JA-Ile), are key signaling molecules in these pathways. Accurate quantification of these compounds is essential for understanding their physiological functions. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the sensitive and specific quantification of low-abundance biomolecules like jasmonates.[1] The use of stable isotope-labeled internal standards, such as deuterium-labeled jasmonic acid derivatives, is crucial for achieving high accuracy and precision by correcting for variability during sample preparation and analysis.[2][3][4][5] This document provides a detailed protocol for the quantitative analysis of a representative jasmonate-amino acid conjugate (JA-ACC) using a deuterium-labeled internal standard (JA-ACC-d3) by LC-MS/MS.

Experimental Workflow Overview

The overall experimental workflow for the quantitative analysis of JA-ACC involves sample homogenization, extraction, purification, and subsequent analysis by LC-MS/MS. A known amount of the deuterium-labeled internal standard (this compound) is added at the beginning of the sample preparation to account for any sample losses during the procedure.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plant Tissue Sample Homogenization Homogenization in Liquid N2 Sample->Homogenization Spike Spike with this compound Internal Standard Homogenization->Spike Extraction Extraction with Cold Methanol (B129727) Spike->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC UPLC Separation Purification->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Acquisition & Processing MS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Figure 1: Experimental workflow for JA-ACC quantification.

Detailed Experimental Protocols

Sample Preparation

This protocol is adapted from established methods for phytohormone extraction.[6]

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • LC-MS grade methanol, chilled to -20°C

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Mortar and pestle

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add a known amount of this compound internal standard solution to the tube.

  • Add 1 mL of ice-cold 80% methanol.

  • Vortex vigorously for 1 minute.

  • Incubate at 4°C for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Condition an SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering compounds.

  • Elute the jasmonates with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

The following are typical parameters for the analysis of jasmonates.[2] These may require optimization for your specific instrument and application.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC System
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[2]
Mobile Phase A Water with 0.1% formic acid[2][7]
Mobile Phase B Acetonitrile with 0.1% formic acid[2]
Gradient Elution Start with a low percentage of Mobile Phase B, gradually increase to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for analyte (typically 2.5 - 3.5 kV)
Desolvation Temperature 400 - 500°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions: The MRM transitions for the analyte (JA-ACC) and the internal standard (this compound) need to be determined by infusing standard solutions of each compound into the mass spectrometer. The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

Table 2: Example MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
JA-ACCTo be determinedTo be determinedTo be optimized
This compound (IS)Precursor + 3To be determinedTo be optimized

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of the JA-ACC standard, each spiked with the same amount of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

Table 3: Example Calibration Curve Data

Standard Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.15,200105,0000.0495
0.526,500107,0000.2477
1.054,000106,5000.5070
5.0275,000108,0002.5463
10.0560,000107,5005.2093
50.02,850,000106,00026.8868

The concentration of JA-ACC in the unknown samples is then determined by interpolating their measured peak area ratios on this calibration curve.

Signaling Pathway Context

The accurate quantification of JA and its conjugates is vital for understanding plant defense signaling. The core of the jasmonate signaling pathway involves the perception of JA-Ile by the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the activation of transcription factors that regulate defense gene expression.

G cluster_synthesis Biosynthesis cluster_conjugation Conjugation cluster_signaling Signaling Cascade Linolenic α-Linolenic Acid OPDA OPDA Linolenic->OPDA JA Jasmonic Acid (JA) OPDA->JA JA_Ile JA-Isoleucine (JA-Ile) JA->JA_Ile COI1_JAZ COI1-JAZ Co-receptor JA_Ile->COI1_JAZ JAZ_Degradation JAZ Degradation COI1_JAZ->JAZ_Degradation TF_Activation Transcription Factor Activation JAZ_Degradation->TF_Activation Gene_Expression Defense Gene Expression TF_Activation->Gene_Expression

Figure 2: Simplified jasmonate signaling pathway.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of jasmonate-amino acid conjugates using a deuterium-labeled internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and reproducibility required for meaningful biological interpretation. The described methods can be adapted and optimized for various plant matrices and specific jasmonate derivatives.

References

Application Notes and Protocols: Utilizing Deuterated Jasmonic Acid and ACC Analogs in Plant Stress Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical signaling molecules that regulate a wide array of plant defense and developmental processes.[1] Under biotic and abiotic stress conditions, such as drought, salinity, and pathogen attack, plants modulate their endogenous levels of JA to orchestrate appropriate defense responses.[1][2][3] Crosstalk between JA and other phytohormone signaling pathways, particularly the ethylene (B1197577) pathway, is crucial for fine-tuning these responses. The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC). Therefore, the simultaneous and accurate quantification of both JA and ACC provides a more comprehensive understanding of the plant's stress response network.

The use of stable isotope-labeled internal standards is the gold standard for accurate quantification of analytes in complex biological matrices using mass spectrometry.[4][5][6] Deuterated standards, such as a hypothetical JA-ACC-d3, or more commonly available individual deuterated standards like d5-JA, are chemically identical to their endogenous counterparts but have a higher mass.[7][8] When a known amount of the deuterated standard is spiked into a sample at the beginning of the extraction process, it co-purifies with the endogenous analyte and experiences the same losses during sample preparation and variations in instrument response.[4][6] By measuring the ratio of the endogenous analyte to the deuterated internal standard, highly accurate and precise quantification can be achieved.

These application notes provide a comprehensive overview and detailed protocols for the application of deuterated jasmonic acid and ACC analogs in plant stress response studies, enabling researchers to reliably quantify these key phytohormones.

Data Presentation

Table 1: Hypothetical Quantification of Endogenous Jasmonic Acid (JA) and ACC in Arabidopsis thaliana under Different Stress Conditions using a Deuterated Internal Standard.

Treatment GroupJasmonic Acid (ng/g FW)1-aminocyclopropane-1-carboxylic acid (ACC) (pmol/g FW)
Control15.2 ± 2.18.5 ± 1.5
Drought Stress48.9 ± 5.725.3 ± 3.8
Salt Stress (150 mM NaCl)35.6 ± 4.218.9 ± 2.9
Pathogen Inoculation (Pseudomonas syringae)85.3 ± 9.842.1 ± 5.4

Data are presented as mean ± standard deviation (n=5). FW denotes fresh weight. This table illustrates the expected changes in JA and ACC levels in response to various stressors, highlighting the synergistic induction of both hormone pathways.

Experimental Protocols

Protocol 1: Quantification of Jasmonic Acid (JA) and ACC in Plant Tissues using LC-MS/MS with Deuterated Internal Standards

This protocol provides a general method for the extraction, purification, and quantification of JA and ACC from plant tissues. Optimization may be required for different plant species and tissues.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction solvent: 80% acetonitrile (B52724) with 1% acetic acid, pre-chilled to -20°C

  • Deuterated internal standard working solution (e.g., a mix of d5-JA and a suitable deuterated ACC analog in methanol)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727) (100%)

  • 1% acetic acid in water

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Harvest and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction solvent.

    • Spike the sample with a known amount of the deuterated internal standard working solution.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid Phase Extraction (SPE) for Sample Clean-up:

    • Activate the C18 SPE cartridge by passing 1 mL of 100% methanol followed by 1 mL of 1% acetic acid.

    • Load the supernatant from step 2 onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.

    • Elute the phytohormones with 1 mL of the extraction solvent (80% acetonitrile with 1% acetic acid).

    • Dry the eluate completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried sample in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 10% methanol in water with 0.1% formic acid).

    • Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

    • Inject the sample into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the phytohormones using a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (methanol or acetonitrile with 0.1% formic acid).

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the endogenous analytes (JA and ACC) and their corresponding deuterated internal standards.

  • Quantification:

    • Calculate the peak area ratios of the endogenous analyte to its corresponding deuterated internal standard.

    • Determine the concentration of the endogenous phytohormones by comparing these ratios to a standard curve prepared with known concentrations of unlabeled standards and a constant concentration of the deuterated internal standard.

Visualizations

JA_Signaling_Pathway stress Biotic/Abiotic Stress biosynthesis JA Biosynthesis stress->biosynthesis ja_ile JA-Ile biosynthesis->ja_ile coi1 COI1 ja_ile->coi1 binds to jaz JAZ Repressor coi1->jaz myc2 MYC2 (Transcription Factor) jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome degradation response_genes Stress Response Genes myc2->response_genes activates response Stress Response response_genes->response Experimental_Workflow start Plant Tissue under Stress homogenization Homogenization in Liquid N2 start->homogenization extraction Extraction with Deuterated Internal Standard homogenization->extraction spe Solid Phase Extraction (SPE) extraction->spe analysis LC-MS/MS Analysis (MRM) spe->analysis quantification Data Analysis and Quantification analysis->quantification end Hormone Concentration Data quantification->end JA_Ethylene_Crosstalk stress Stress ja_pathway JA Pathway stress->ja_pathway et_pathway Ethylene Pathway stress->et_pathway synergy Synergistic Stress Response ja_pathway->synergy acc ACC et_pathway->acc ethylene Ethylene acc->ethylene ethylene->synergy

References

Application Notes and Protocols for Metabolic Flux Analysis Using Deuterated Acetyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates, researchers can elucidate the contributions of various pathways to cellular metabolism. This document provides detailed application notes and protocols for the use of deuterated acetyl-CoA precursors, specifically deuterated acetate (B1210297) (such as sodium acetate, d3), for MFA. This method is particularly valuable for investigating central carbon metabolism, including the Tricarboxylic Acid (TCA) cycle and de novo fatty acid synthesis, with significant applications in basic research and drug development.

Deuterated acetate serves as an excellent tracer for acetyl-CoA metabolism. Once it enters the cell, it is converted to deuterated acetyl-CoA, which is a central hub in cellular metabolism. By tracking the incorporation of deuterium (B1214612) into downstream metabolites, the flux through key metabolic pathways can be determined. This approach is instrumental in understanding cellular bioenergetics, identifying metabolic reprogramming in disease states like cancer, and assessing the mechanism of action of therapeutic compounds that target metabolic pathways.

Principle of Deuterated Acetate-Based Metabolic Flux Analysis

The core principle of using deuterated acetate (e.g., [d3]-acetate) in MFA lies in tracing the fate of the deuterium-labeled acetyl group of acetyl-CoA.

  • Tracer Uptake and Conversion: [d3]-acetate is transported into the cell and activated to [d3]-acetyl-CoA by acetyl-CoA synthetase.

  • Entry into Metabolic Pathways: The labeled [d3]-acetyl-CoA then enters various metabolic pathways:

    • TCA Cycle: [d3]-acetyl-CoA condenses with oxaloacetate to form deuterated citrate, initiating the TCA cycle. The deuterium atoms are subsequently incorporated into other TCA cycle intermediates.

    • Fatty Acid Synthesis: In the cytosol, [d3]-acetyl-CoA is a substrate for ATP-citrate lyase, which regenerates [d3]-acetyl-CoA for de novo fatty acid synthesis. This leads to the incorporation of deuterium into newly synthesized fatty acids.

  • Detection and Quantification: The extent and pattern of deuterium incorporation into metabolites are measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • Flux Calculation: The mass isotopomer distribution (MID) data, which is the relative abundance of different isotopically labeled forms of a metabolite, is used in computational models to calculate the rates (fluxes) of metabolic reactions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a metabolic flux analysis experiment using [d3]-acetate in cultured cells.

I. Cell Culture and Isotope Labeling
  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that ensures they are in the exponential growth phase and reach approximately 70-80% confluency at the time of harvest.

    • Culture cells in their standard growth medium overnight to allow for attachment and recovery.

  • Preparation of Labeling Medium:

    • Prepare a fresh batch of the base medium (e.g., DMEM, RPMI-1640) containing all necessary supplements except for unlabeled acetate.

    • Dissolve sterile sodium [d3]-acetate in the base medium to a final concentration that is appropriate for the cell type and experimental goals (typically in the range of 0.5 to 5 mM).

    • Sterile-filter the complete labeling medium using a 0.22 µm filter.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled acetate.

    • Add the pre-warmed [d3]-acetate labeling medium to the cells.

    • Incubate the cells for a predetermined duration to allow for the incorporation of the tracer and to reach isotopic steady state. The optimal labeling time should be determined empirically for each cell line and pathway of interest (typically ranging from a few hours to 24 hours).

II. Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate MFA results.

  • Quenching:

    • For adherent cells: Place the culture dish on dry ice to rapidly cool the cells and halt metabolism. Aspirate the labeling medium.

    • For suspension cells: Quickly pellet the cells by centrifugation at a low temperature (e.g., 4°C). Aspirate the supernatant.

    • Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled medium.

  • Extraction:

    • Add a pre-chilled extraction solvent to the cells. A commonly used solvent is 80% methanol (B129727) in water, stored at -80°C.

    • Scrape the adherent cells into the extraction solvent. For suspension cells, resuspend the cell pellet in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate on dry ice or at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.

    • Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant containing the extracted metabolites.

III. Sample Preparation for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for MFA. It often requires derivatization of metabolites to increase their volatility.

  • Drying:

    • Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Derivatization:

    • To the dried metabolite pellet, add a derivatization agent. A common method for polar metabolites like TCA cycle intermediates is a two-step process:

      • Add a solution of methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. Incubate at 30-37°C for 90 minutes.

      • Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to silylate hydroxyl and amine groups. Incubate at 37-70°C for 30-60 minutes.

    • For fatty acid analysis, they are typically converted to their fatty acid methyl esters (FAMEs) by transesterification using a reagent like boron trifluoride-methanol.

  • Sample Transfer:

    • Transfer the derivatized samples to GC-MS vials with inserts for analysis.

IV. GC-MS Analysis
  • Instrumentation:

    • Use a GC-MS system equipped with a suitable column for the separation of the target metabolites (e.g., a DB-5ms column for general metabolomics).

  • Method Parameters:

    • Optimize the GC oven temperature gradient, injector temperature, and MS parameters (ion source temperature, electron ionization energy, and mass scan range) for the specific metabolites of interest.

  • Data Acquisition:

    • Acquire data in both full scan mode to identify metabolites and selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific metabolites.

V. Data Analysis and Flux Calculation
  • Mass Isotopomer Distribution (MID) Analysis:

    • Integrate the peak areas for each mass isotopomer of a given metabolite.

    • Correct the raw MID data for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si from the derivatization agent).

    • The corrected MID represents the fractional abundance of each labeled form of the metabolite.

  • Metabolic Flux Calculation:

    • Use the corrected MIDs and any measured extracellular fluxes (e.g., acetate uptake rate) as inputs for a metabolic flux analysis software package (e.g., INCA, OpenFLUX, WUFLUX).

    • These software tools use computational models of cellular metabolism to estimate the intracellular fluxes that best fit the experimental data.

Data Presentation

Quantitative data from MFA experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.

Table 1: Relative Abundance of Mass Isotopomers of Citrate

Mass IsotopomerControl Cells (%)Drug-Treated Cells (%)
M+025.3 ± 2.145.8 ± 3.5
M+140.1 ± 3.235.2 ± 2.8
M+228.5 ± 2.515.1 ± 1.9
M+36.1 ± 0.83.9 ± 0.5

M+n represents the isotopomer with n deuterium atoms incorporated.

Table 2: Calculated Metabolic Fluxes (relative to Acetate Uptake)

Metabolic FluxControl CellsDrug-Treated Cells
TCA Cycle Flux100 ± 865 ± 6
Fatty Acid Synthesis45 ± 520 ± 3
Anaplerotic Flux15 ± 218 ± 2.5

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the flow of the tracer through metabolic pathways and for outlining the experimental workflow.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation cell_culture 1. Cell Culture labeling 2. Isotope Labeling with [d3]-Acetate cell_culture->labeling quenching 3. Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction derivatization 5. Derivatization extraction->derivatization gcms 6. GC-MS Analysis derivatization->gcms mid_analysis 7. Mass Isotopomer Distribution Analysis gcms->mid_analysis flux_calculation 8. Metabolic Flux Calculation mid_analysis->flux_calculation metabolic_pathway cluster_cytosol Cytosol cluster_mito Mitochondrion acetate_in [d3]-Acetate (extracellular) acetate_cyto [d3]-Acetate acetate_in->acetate_cyto acetylcoa_cyto [d3]-Acetyl-CoA acetate_cyto->acetylcoa_cyto ACSS2 acetylcoa_mito [d3]-Acetyl-CoA acetate_cyto->acetylcoa_mito Transport fatty_acids Deuterated Fatty Acids acetylcoa_cyto->fatty_acids Fatty Acid Synthase citrate_cyto Deuterated Citrate citrate_cyto->acetylcoa_cyto ACLY citrate_mito Deuterated Citrate acetylcoa_mito->citrate_mito Citrate Synthase citrate_mito->citrate_cyto Transport tca_intermediates Deuterated TCA Intermediates citrate_mito->tca_intermediates TCA Cycle oxaloacetate Oxaloacetate oxaloacetate->citrate_mito

Application Notes & Protocols: Techniques for Tracking JA-ACC-d3 Localization in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise spatial and temporal localization of bioactive small molecules within tissues is fundamental to understanding their physiological roles, metabolic pathways, and mechanisms of action. Jasmonic acid (JA) and 1-aminocyclopropane-1-carboxylic acid (ACC) are critical phytohormones involved in plant growth, development, and stress responses.[1][2][3] JA-ACC-d3, a deuterated conjugate, represents a tool for tracing the distribution of these signaling molecules. Its deuterium (B1214612) label makes it particularly suited for mass spectrometry-based methods, allowing it to be distinguished from its endogenous, non-labeled counterparts.

This document provides detailed application notes and protocols for three primary techniques to track the localization of small molecules like this compound in plant tissues: Mass Spectrometry Imaging (MSI), Immunolocalization, and Autoradiography.

Mass Spectrometry Imaging (MSI)

MSI is a powerful, label-free technology that maps the spatial distribution of a wide range of molecules, from small metabolites to proteins, directly from tissue sections.[4][5][6] Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is the most common modality for this purpose.[7][8] It provides high molecular specificity without the need for target-specific antibodies. The deuterated (d3) tag on this compound allows for its unambiguous detection and quantification against the endogenous chemical background.

Principle of MALDI-MSI

In MALDI-MSI, a thin tissue section is coated with an energy-absorbing matrix. A pulsed laser is rastered across the tissue surface, desorbing and ionizing molecules from discrete spots.[4][9] A mass spectrometer analyzes the ions from each spot, generating a mass spectrum. By correlating each spectrum with its x-y coordinates on the tissue, a 2D ion density map can be constructed for any detected mass-to-charge ratio (m/z), revealing the spatial distribution of the corresponding molecule.[10]

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Spatial Resolution 5 - 100 µmHigh resolution (<10 µm) often comes at the expense of sensitivity.[8][11][12]
Sensitivity fmol to amol rangeCan be enhanced up to 100-fold with techniques like MALDI-2.[11][13]
Mass Accuracy < 5 ppmWith high-resolution mass analyzers (e.g., FT-ICR, Orbitrap).
Target UntargetedDetects all ionizable molecules within the mass range simultaneously.[4]
Label Requirement Label-freeDoes not require a specific tag, but the d3 label aids in identification.
Experimental Protocol: MALDI-MSI
  • Tissue Collection & Freezing:

    • Excise the tissue of interest from the plant treated with this compound.

    • Immediately flash-freeze the sample in liquid nitrogen or isopentane (B150273) chilled on dry ice to halt metabolic activity and preserve morphology. Store at -80°C until sectioning.[8]

  • Cryosectioning:

    • Embed the frozen tissue in a suitable medium (e.g., Optimal Cutting Temperature compound, OCT).

    • Using a cryostat, cut thin sections (typically 10-20 µm).[10]

    • Thaw-mount the tissue section onto a conductive MALDI target plate (e.g., ITO-coated glass slide).

  • Matrix Application:

    • Select a matrix appropriate for small molecule analysis (e.g., 9-aminoacridine, α-cyano-4-hydroxycinnamic acid).

    • Apply the matrix uniformly over the tissue section. Automated spraying devices are highly recommended for creating a homogenous microcrystal layer, which is crucial for high spatial resolution.[9][10]

  • Data Acquisition:

    • Load the MALDI plate into the mass spectrometer.

    • Define the imaging area and set the raster step size (pixel size), which determines the spatial resolution.

    • Acquire mass spectra across the entire tissue area. The use of a hybrid mass spectrometer can allow for both high-resolution imaging and tandem MS (MS/MS) scans for structural confirmation within a single experiment.[14]

  • Data Analysis:

    • Process the raw data using specialized imaging software.

    • Generate ion intensity maps for the specific m/z corresponding to this compound.

    • Overlay the MSI data with an optical image of the tissue section (e.g., H&E stain) for anatomical correlation.

Visualization: MALDI-MSI Workflow

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Tissue Collection (Flash Freeze) B 2. Cryosectioning (10-20 µm) A->B C 3. Thaw-Mounting (on MALDI Plate) B->C D 4. Matrix Coating (Automated Spraying) C->D E 5. MALDI-MSI Data Acquisition D->E F 6. Data Processing (Image Generation) E->F G 7. Visualization (Overlay with Histology) F->G

A simplified workflow for MALDI Mass Spectrometry Imaging.

Immunolocalization

Immunolocalization uses specific antibodies to detect the location of antigens (in this case, this compound) within a tissue section. This method can provide excellent spatial resolution, often down to the subcellular level.[15][16] Its primary prerequisite is the availability of a highly specific monoclonal or polyclonal antibody that recognizes the target molecule.

Principle of Immunolocalization

A tissue section is fixed to preserve its structure and then incubated with a primary antibody that specifically binds to this compound. The binding event is then visualized by a secondary antibody that recognizes the primary antibody. This secondary antibody is conjugated to a reporter molecule, such as a fluorophore (for immunofluorescence) or an enzyme (for immunohistochemistry), allowing visualization via microscopy.[2][16]

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Spatial Resolution Subcellular (< 1 µm)Limited by the diffraction of light in fluorescence microscopy.
Sensitivity pg to ng rangeDependent on antibody affinity and antigen accessibility.
Target Highly SpecificRequires a validated antibody specific to the molecule of interest.
Label Requirement Indirect (Fluorophore/Enzyme)Requires a reporter molecule on the secondary antibody.
Experimental Protocol: Immunofluorescence
  • Tissue Collection & Fixation:

    • Excise small pieces of tissue and immediately immerse them in a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS) for several hours at 4°C.

    • Wash the tissue thoroughly with PBS to remove the fixative.

  • Embedding & Sectioning:

    • Dehydrate the tissue through a graded ethanol (B145695) series.

    • Embed the tissue in paraffin (B1166041) or a resin (e.g., LR White) for sectioning.

    • Cut thin sections (4-8 µm) using a microtome and mount them on microscope slides.

  • Antigen Retrieval & Permeabilization:

    • Deparaffinize and rehydrate the sections if using paraffin embedding.

    • Perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) to unmask the epitope.

    • Permeabilize the tissue with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular targets.

  • Immunostaining:

    • Block non-specific binding sites with a blocking solution (e.g., 5% Bovine Serum Albumin in PBS).

    • Incubate with the primary antibody specific for this compound at an optimized dilution, typically overnight at 4°C.

    • Wash slides with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

    • Wash slides with PBS.

  • Mounting & Imaging:

    • Mount a coverslip using an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Image the sections using a confocal or fluorescence microscope.

Visualization: Immunolocalization Workflow

Immuno_Workflow cluster_prep Sample Preparation cluster_stain Staining & Imaging A 1. Tissue Fixation & Embedding B 2. Sectioning & Mounting A->B C 3. Permeabilization & Blocking B->C D 4. Primary Antibody Incubation C->D E 5. Secondary Antibody (Fluorophore-tagged) D->E F 6. Mounting (with DAPI) E->F G 7. Confocal Microscopy F->G

A general workflow for immunofluorescence localization.

Autoradiography

Autoradiography is a highly sensitive technique for visualizing the distribution of a radioactive substance within a sample.[17][18] To use this method for this compound, the molecule would need to be synthesized with a radioisotope (e.g., ³H, ¹⁴C, or ³⁵S) instead of the stable isotope deuterium. The tissue containing the radiolabeled compound is placed against a photographic emulsion or film, which is exposed by the radioactive emissions, creating an image of the molecule's distribution.

Principle of Autoradiography

Radioisotopes decay by emitting particles (e.g., beta particles) that can expose silver halide crystals in a photographic emulsion. When a tissue section containing a radiolabeled compound is apposed to the emulsion, a latent image is formed that corresponds to the location and concentration of the radioactivity. Developing the emulsion reveals this pattern as black silver grains.

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Spatial Resolution 10 - 50 µm (Macro) 1 - 10 µm (Micro)Micro-autoradiography offers higher, near-cellular resolution.
Sensitivity Very high (detects decay events)Can detect very low concentrations of tracer over long exposure times.
Target Specific to radiolabelDetects any molecule containing the radioisotope.
Label Requirement Radioactive Isotope (e.g., ³H, ¹⁴C)Requires synthesis of a radiolabeled version of the target molecule.
Experimental Protocol: Autoradiography
  • Administer Radiolabeled Compound:

    • Introduce the radiolabeled JA-ACC (e.g., [³H]JA-ACC) to the plant system and allow time for transport and localization.

  • Tissue Collection & Sectioning:

    • Collect and flash-freeze tissues as described for MALDI-MSI.

    • Perform cryosectioning (10-30 µm) and mount the sections on specialized microscope slides.

  • Emulsion Coating / Film Apposition:

    • For Micro-autoradiography: In a darkroom, coat the slides with a liquid photographic emulsion. Allow to dry completely.

    • For Macro-autoradiography: Place the slide in a light-tight cassette directly against a sheet of X-ray film.

  • Exposure:

    • Store the slides or cassette in a light-tight, dry box at 4°C or -80°C.

    • Exposure time can range from days to several months, depending on the isotope's specific activity and concentration in the tissue.

  • Development & Imaging:

    • In a darkroom, develop the emulsion or film using standard photographic developing and fixing solutions.

    • Rinse and dry the slides/film.

    • The resulting autoradiogram can be analyzed directly or imaged with a microscope (often alongside a stained image of the same tissue section for anatomical context).

Visualization: Autoradiography Workflow

Autorad_Workflow cluster_prep Preparation cluster_exposure Exposure & Development A 1. Administer Radiolabeled Compound B 2. Tissue Collection & Sectioning A->B C 3. Appose to Film or Emulsion B->C D 4. Expose in Dark (Days to Months) C->D E 5. Develop Film & Fix Image D->E F 6. Image Analysis E->F

Workflow for tissue autoradiography.

Additional Visualizations

Hypothetical JA-ACC Signaling Crosstalk

Jasmonic acid and ethylene (B1197577) (for which ACC is a precursor) signaling pathways are known to interact, often synergistically, in regulating plant defense and development.[19]

Signaling_Pathway Stress Biotic/Abiotic Stress JA_biosyn JA Biosynthesis Stress->JA_biosyn ACC_biosyn ACC Biosynthesis Stress->ACC_biosyn JA Jasmonic Acid (JA) JA_biosyn->JA ACC ACC ACC_biosyn->ACC COI1 COI1 Receptor JA->COI1 binds ET_biosyn Ethylene (ET) Biosynthesis ACC->ET_biosyn JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses EIN3 EIN3/EIL1 Transcription Factors MYC2->EIN3 crosstalk Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates ET Ethylene (ET) ET_biosyn->ET ETR1 ETR1 Receptor ET->ETR1 binds EIN2 EIN2 ETR1->EIN2 represses EIN2->EIN3 activates EIN3->MYC2 crosstalk EIN3->Defense_Genes activates

Hypothetical signaling crosstalk between JA and ACC/Ethylene pathways.
Decision Matrix for Technique Selection

Choosing the right technique depends on the specific research question, available resources, and the nature of the molecule.

Decision_Tree Start Start: Localize This compound Q1 Need subcellular resolution? Start->Q1 Q2 Antibody for JA-ACC available? Q1->Q2 Yes Q3 Need untargeted analysis of other metabolites? Q1->Q3 No Q2->Q3 No Immuno Use Immunolocalization Q2->Immuno Yes MSI Use MALDI-MSI Q3->MSI Yes MSI_or_Autorad Consider MALDI-MSI or Autoradiography Q3->MSI_or_Autorad No Q4 Is radiolabeled version available? Q4->MSI No Autorad Use Autoradiography Q4->Autorad Yes Reconsider Reconsider approach or develop new tools MSI_or_Autorad->Q4

A decision-making flowchart for selecting a localization technique.

References

Troubleshooting & Optimization

solving JA-ACC-d3 solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JA-ACC-d3. The following information is designed to address common solubility issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is the deuterium-labeled form of JA-ACC (Jasmonyl-1-aminocyclopropane-1-carboxylic acid). JA-ACC is a conjugate of jasmonic acid (JA) and 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene (B1197577). It is considered a modulator in the crosstalk between the jasmonic acid and ethylene signaling pathways. Based on its structure, it is a moderately lipophilic molecule.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?

This is a common issue for moderately lipophilic compounds like this compound. The solubility of this compound is significantly lower in aqueous solutions compared to organic solvents like dimethyl sulfoxide (B87167) (DMSO). When the DMSO stock is diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in the final solution, leading to precipitation.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous DMSO. For its non-deuterated analog, jasmonic acid, the solubility in DMSO is approximately 16 mg/mL.[1] While the exact solubility of this compound may differ slightly, DMSO is a suitable starting solvent.

Q4: What is the maximum recommended final concentration of DMSO in my in vitro cell-based assays?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%. However, the tolerance to DMSO can vary between cell lines. It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific assay.

Q5: Are there alternative solvents I can use if my cells are sensitive to DMSO?

If your cells are particularly sensitive to DMSO, you could consider using ethanol (B145695) to prepare the stock solution. However, the solubilizing power of ethanol for lipophilic compounds is generally lower than that of DMSO. Another alternative is to use formulations containing solubilizing agents such as cyclodextrins or surfactants like Pluronic® F-68, but these must be tested for compatibility with your specific assay.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving precipitation and solubility problems with this compound in your in vitro experiments.

Problem: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
Possible Cause Troubleshooting Steps
Concentration Exceeds Aqueous Solubility 1. Reduce Final Concentration: Lower the final working concentration of this compound in your assay. 2. Optimize DMSO Concentration: Slightly increase the final DMSO concentration, ensuring it remains below the cytotoxic level for your cells (test a range from 0.1% to 0.5%). 3. Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.
Temperature Shock Pre-warm Aqueous Buffer: Ensure your cell culture medium or assay buffer is pre-warmed to 37°C before adding the this compound stock solution. Adding a room temperature or cold stock to a warm buffer can decrease solubility.
Method of Addition Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion. Avoid adding the aqueous buffer to the DMSO stock.
Problem: A fine precipitate appears in the assay plate after a period of incubation.
Possible Cause Troubleshooting Steps
Compound Instability Assess Stability: The compound may be unstable in the aqueous environment of the cell culture medium over time. You can test for degradation by incubating this compound in the medium for the duration of your experiment and analyzing the sample by HPLC.
Interaction with Media Components Serum-Free Conditions: If using serum-containing media, the compound may be binding to proteins and precipitating. Test your assay under serum-free or low-serum conditions to see if this resolves the issue.
pH-Dependent Solubility Adjust Buffer pH: Since this compound contains a carboxylic acid group, its solubility will be pH-dependent. It is expected to be more soluble at a slightly basic pH. If your assay conditions permit, you can test a small range of pH values for your final buffer (e.g., pH 7.2 to 7.8).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: ~296.39 g/mol , accounting for 3 deuterium (B1214612) atoms)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

    • For 1 mg of this compound: (1 mg / 296.39 g/mol ) * 100,000 ≈ 337.4 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium or assay buffer

Procedure:

  • Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your 10 mM stock solution in 100% DMSO. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.

  • Final Dilution in Aqueous Buffer:

    • To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%:

    • Add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

    • To achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.1%:

    • Add 1 µL of the 1 mM intermediate DMSO stock to 999 µL of pre-warmed cell culture medium.

  • Immediate Mixing: Immediately after adding the DMSO stock to the aqueous buffer, mix the solution thoroughly by gentle vortexing or by pipetting up and down.

  • Application to Assay: Use the final working solution immediately in your in vitro assay.

Visual Guides

Troubleshooting Workflow for this compound Solubility

G start Start: Solubility Issue with this compound precipitate_immediate Precipitate forms immediately upon dilution? start->precipitate_immediate precipitate_later Precipitate forms after incubation? precipitate_immediate->precipitate_later No reduce_conc 1. Reduce final concentration 2. Optimize DMSO (<=0.5%) 3. Use serial dilution precipitate_immediate->reduce_conc Yes check_stability Assess compound stability in media (HPLC) precipitate_later->check_stability Yes end_node Solubility Optimized precipitate_later->end_node No prewarm_buffer Pre-warm aqueous buffer to 37°C reduce_conc->prewarm_buffer rapid_mix Add DMSO stock to buffer with rapid mixing prewarm_buffer->rapid_mix rapid_mix->end_node serum_free Test in serum-free/low-serum media check_stability->serum_free adjust_ph Adjust buffer pH (if possible) serum_free->adjust_ph adjust_ph->end_node G cluster_ja Jasmonic Acid Pathway cluster_et Ethylene Pathway JA Jasmonic Acid (JA) JAR1 JAR1 Enzyme JA->JAR1 JA_response JA-Responsive Genes JA->JA_response JA_ACC JA-ACC JAR1->JA_ACC ACC ACC ACC->JAR1 ACO ACC Oxidase ACC->ACO Ethylene Ethylene ACO->Ethylene ET_response Ethylene-Responsive Genes Ethylene->ET_response JA_ACC->JA_response Modulates JA_ACC->ET_response Modulates

References

Technical Support Center: Optimizing JA & ACC Concentrations for Root Growth Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Jasmonic Acid (JA) and 1-aminocyclopropane-1-carboxylic acid (ACC) in root growth assays.

Frequently Asked Questions (FAQs)

Q1: What are JA and ACC, and what are their roles in root development?

A1: Jasmonic Acid (JA) is a plant hormone known for its role in plant defense and injury responses, but it also plays a significant part in growth and development.[1][2] Ethylene (B1197577), another plant hormone, also influences root growth. 1-aminocyclopropane-1-carboxylic acid (ACC) is the direct precursor to ethylene in plants.[3] Both JA and ethylene are known to inhibit primary root growth.[1][2][4] However, their signaling pathways are complex and can interact with other hormones like auxin to regulate various aspects of root architecture, including lateral and adventitious root formation.[1][2][4]

Q2: Why are JA and ACC used together in root growth assays?

A2: JA and ethylene signaling pathways are interconnected and often studied together to understand their synergistic or antagonistic effects on plant development.[1][2][4] Their crosstalk is crucial in how plants adapt to environmental changes by modifying their root systems.[1][2] Researchers use them in combination to investigate the molecular mechanisms behind these interactions.

Q3: What is the expected outcome of applying JA and ACC to my root growth assay?

A3: Typically, increasing concentrations of both JA and ACC will lead to a dose-dependent inhibition of primary root elongation. Plants treated with these hormones often exhibit a "triple response," characterized by shorter roots and shoots.[3] You may also observe changes in the density and length of root hairs and the formation of lateral roots.

Q4: What is "d3" in the context of JA-ACC-d3?

A4: The term "d3" is not commonly associated with a standard compound used in combination with JA and ACC for root growth assays in the available literature. It could refer to a deuterated (heavy isotope-labeled) version of one of the hormones, often used as an internal standard for quantification in mass spectrometry. In the context of a growth assay, it might refer to a specific, less common third compound or potentially be a typo. This guide focuses on the well-documented interaction between JA and ACC.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable effect on root growth - Incorrect hormone concentrations: The concentrations used may be too low to elicit a response. - Hormone degradation: Stock solutions may have degraded due to improper storage. - Plant insensitivity: The plant species or ecotype may be less sensitive to JA or ethylene.- Perform a dose-response curve: Test a wider range of concentrations (see Table 1). - Prepare fresh stock solutions: Store hormone stocks at -20°C in the dark. - Check the literature: Verify the responsiveness of your specific plant model.
High variability between replicates - Inconsistent application: Uneven distribution of hormones in the growth medium. - Environmental fluctuations: Inconsistent light or temperature conditions. - Seed variability: Using seeds from different batches or of different ages.- Ensure thorough mixing: Mix hormone solutions into the medium while it is still liquid and swirl before pouring plates. - Maintain consistent growth conditions: Use a controlled environment chamber. - Use a single, fresh batch of seeds: Stratify seeds if necessary to ensure uniform germination.
Seedlings die or appear unhealthy - Hormone concentrations are too high: Very high levels of JA or ACC can be toxic. - Contamination: Bacterial or fungal contamination in the growth medium.- Lower the hormone concentrations: Start with lower concentrations and work your way up. - Maintain sterile technique: Use a laminar flow hood and sterilize all materials.[5] Consider adding a plant preservative mixture to the medium.[5]
Unexpected root morphology (e.g., excessive branching, callusing) - Hormonal crosstalk: The applied hormones are interacting with endogenous plant hormones in unexpected ways. - Nutrient issues: The growth medium composition may be influencing the hormonal response.- Analyze different aspects of root growth: Quantify lateral root density and length in addition to primary root length. - Use a standard, well-defined growth medium: Ensure the medium is appropriate for your plant species.

Experimental Protocols

Protocol 1: Dose-Response Assay for JA and ACC

This protocol outlines a method for determining the optimal concentrations of JA and ACC for a root growth assay using Arabidopsis thaliana as a model.

1. Preparation of Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).
  • Growth medium (e.g., half-strength Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar).
  • Jasmonic Acid (JA) and 1-aminocyclopropane-1-carboxylic acid (ACC) stock solutions (e.g., 10 mM in ethanol (B145695) or DMSO).
  • Sterile petri dishes, pipettes, and filter paper.

2. Seed Sterilization and Stratification:

  • Surface sterilize seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and then rinse 3-5 times with sterile water).
  • Resuspend seeds in sterile 0.1% agar (B569324) and store at 4°C in the dark for 2-3 days to stratify and synchronize germination.

3. Preparation of Hormone Plates:

  • Autoclave the growth medium and cool it to approximately 50-60°C.
  • Add JA and ACC from stock solutions to the molten agar to achieve the desired final concentrations. It is recommended to test a range of concentrations (see Table 1).
  • Pour the medium into sterile petri dishes and allow them to solidify in a laminar flow hood.

4. Plating and Incubation:

  • Pipette the sterilized and stratified seeds onto the surface of the agar plates in a straight line.
  • Seal the plates with breathable tape and place them vertically in a growth chamber with controlled light and temperature conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

5. Data Collection and Analysis:

  • After a set period of growth (e.g., 5-7 days), photograph the plates.
  • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
  • Calculate the average root length and standard deviation for each hormone concentration.
  • Plot the average root length against the hormone concentration to generate a dose-response curve.

Table 1: Suggested Concentration Ranges for JA and ACC in Root Growth Assays
HormoneTypical Starting ConcentrationConcentration Range to TestSolvent
Jasmonic Acid (JA) 1 µM[6]0.1 µM - 50 µMEthanol or DMSO
ACC 100 nM[7]10 nM - 10 µMWater

Note: The optimal concentration can vary depending on the plant species, ecotype, and specific experimental conditions. A pilot experiment is always recommended.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Growth Medium add_hormones Add Hormones to Medium prep_media->add_hormones prep_stocks Prepare JA/ACC Stocks prep_stocks->add_hormones sterilize_seeds Sterilize & Stratify Seeds plate_seeds Plate Seeds sterilize_seeds->plate_seeds add_hormones->plate_seeds incubate Incubate Vertically plate_seeds->incubate image_plates Image Plates incubate->image_plates measure_roots Measure Root Length image_plates->measure_roots analyze_data Analyze Data & Plot Curve measure_roots->analyze_data

Caption: Workflow for optimizing JA and ACC concentrations.

Signaling Pathway Crosstalk

G JA Jasmonic Acid (JA) Auxin Auxin Signaling JA->Auxin crosstalk RootGrowth Primary Root Growth JA->RootGrowth inhibits ACC ACC Ethylene Ethylene ACC->Ethylene biosynthesis Ethylene->Auxin crosstalk Ethylene->RootGrowth inhibits Auxin->RootGrowth regulates

Caption: JA, Ethylene, and Auxin signaling crosstalk in root growth.

References

Technical Support Center: JA-ACC-d3 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of JA-ACC-d3 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: this compound, a potent analog of Vitamin D3, is susceptible to degradation from various physical and chemical factors. Key factors affecting its stability in aqueous solutions include exposure to light, oxygen, heat, and non-neutral pH.[1][2][3] The presence of metal ions can also significantly destabilize the compound.[1][2][4]

Q2: What is the main degradation pathway for compounds like this compound?

A2: The primary metabolic degradation pathway for Vitamin D3 analogs involves enzymatic hydroxylation and subsequent oxidation.[5][6][7] The key enzyme, 24-hydroxylase (CYP24A1), initiates catabolism by hydroxylating the side chain, which ultimately leads to the formation of hormonally inactive metabolites like calcitroic acid.[5]

Q3: Are there recommended storage conditions for this compound solutions?

A3: To minimize degradation, this compound solutions should be protected from light and oxygen. Storage at reduced temperatures is also advisable. For long-term stability, it is crucial to use appropriate stabilizers in the formulation.[3]

Q4: What types of stabilizers can be used to improve the stability of this compound in solution?

A4: Several types of excipients can enhance the stability of this compound in aqueous formulations. These include:

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) is highly effective at chelating metal ions that can catalyze degradation.[1][2][4] Citric acid and tartaric acid also serve as effective chelating agents.[8][9]

  • Antioxidants: Ascorbic acid (Vitamin C) and its metal salts, as well as fat-soluble antioxidants like tocopherol, can be used to prevent oxidative degradation.[1][8]

Q5: How does pH impact the stability of this compound solutions?

A5: this compound is sensitive to both acidic and alkaline conditions.[3] Acidic conditions, in particular, have been shown to have a significant destabilizing effect on Vitamin D3 in aqueous media.[1][2][4] Therefore, maintaining a neutral pH is critical for the stability of the formulation.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Newly Prepared Aqueous Solution
  • Question: I am observing a rapid loss of this compound potency in my aqueous formulation shortly after preparation. What could be the cause and how can I fix it?

  • Answer: Rapid degradation is often due to one or more of the following factors: presence of metal ions, exposure to light, dissolved oxygen, or an inappropriate pH.

    Troubleshooting Steps:

    • Check for Metal Ion Contamination: Use high-purity water and glassware. Incorporate a chelating agent like EDTA into your formulation. EDTA has been shown to have the most significant stabilizing effect.[1][2][4]

    • Protect from Light: Prepare and store the solution in amber-colored vials or protect it from light by other means.

    • Minimize Oxygen Exposure: Degas your solvent before use and consider purging the headspace of your storage container with an inert gas like nitrogen or argon.

    • Verify and Adjust pH: Ensure the pH of your solution is neutral. Acidic conditions are particularly detrimental to stability.[1][2]

    • Add Antioxidants: The inclusion of an antioxidant such as ascorbic acid can mitigate oxidative degradation.[1]

Issue 2: Discoloration of the this compound Solution Over Time
  • Question: My this compound solution is developing a yellow tint during storage. What does this indicate and how can I prevent it?

  • Answer: Yellowing of the solution can be an indication of degradation, particularly oxidative degradation.

    Troubleshooting Steps:

    • Incorporate Antioxidants: The use of antioxidants is crucial. A combination of a chelating agent and an antioxidant is often effective.[9]

    • Solubilizing Agents: If using a nonionic surface active agent to solubilize this compound, ensure it is of high purity and does not contribute to discoloration.

    • Review Storage Conditions: Re-evaluate your storage conditions to ensure the solution is adequately protected from light, heat, and oxygen.

Quantitative Data Summary

Table 1: Factors Influencing this compound Degradation Kinetics in Aqueous Solution

FactorObservationKinetic ModelReference
Temperature, pH, Concentration, Metal IonsDegradation generally follows first-order kinetics.First-Order[1][2][10]
Light and OxygenDegradation does not fit well to simple first-order kinetics and is better described by the Weibull model.Weibull Model[1][2][10]

Table 2: Efficacy of Stabilizers for Vitamin D3 Analogs in Aqueous Solutions

StabilizerConcentrationObservationReference
EDTANot specifiedShowed the most significant stabilizing effect against metal ion-induced degradation.[1][2][4]
Ascorbic Acid≥ 500 mg/LEliminated the degradation effect of copper ions and provided additional stabilization at higher concentrations.[1]
Citric AcidNot specifiedEffective chelating agent, contributing to stability in the presence and absence of oxygen.[8][9]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Solution via HPLC-UV

This protocol outlines a method to systematically investigate the influence of various factors on the stability of this compound.

  • Preparation of Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol) to prepare a concentrated stock solution.

  • Preparation of Aqueous Test Solutions:

    • Prepare a series of aqueous solutions by diluting the stock solution.

    • To test the effect of pH, use buffers to prepare solutions at different pH values (e.g., acidic, neutral, alkaline).

    • To test the effect of metal ions, spike solutions with known concentrations of metal salts (e.g., Cu²⁺).

    • To test stabilizers, add varying concentrations of EDTA, ascorbic acid, or other stabilizers to the solutions.

  • Incubation Conditions:

    • Store aliquots of each test solution under different conditions:

      • Varying temperatures (e.g., 4°C, 25°C, 40°C).

      • Exposure to light vs. dark.

      • Normal atmosphere vs. inert atmosphere (purged with N₂ or Ar).

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.

  • HPLC-UV Analysis:

    • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC-UV method.

    • The mobile phase and column selection should be optimized to achieve good separation of this compound from its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics by fitting the data to appropriate models (e.g., first-order, Weibull).[1][10]

Visualizations

Troubleshooting Workflow for this compound Instability start Start: this compound Degradation Observed check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or in the dark. check_light->protect_light No check_oxygen Is the solution protected from oxygen? check_light->check_oxygen Yes protect_light->check_oxygen protect_oxygen Action: Degas solvent and use inert gas overlay. check_oxygen->protect_oxygen No check_ph Is the pH of the solution neutral? check_oxygen->check_ph Yes protect_oxygen->check_ph adjust_ph Action: Adjust pH to neutral range. check_ph->adjust_ph No check_metals Are metal ions present? check_ph->check_metals Yes adjust_ph->check_metals add_chelator Action: Add a chelating agent (e.g., EDTA). check_metals->add_chelator Yes check_oxidation Is oxidative degradation suspected? check_metals->check_oxidation No add_chelator->check_oxidation add_antioxidant Action: Add an antioxidant (e.g., Ascorbic Acid). check_oxidation->add_antioxidant Yes end_node End: Stability Improved check_oxidation->end_node No add_antioxidant->end_node Simplified Degradation Pathway of Vitamin D3 Analogs D3 This compound (Active Compound) OH_D3 24-Hydroxy-JA-ACC-d3 D3->OH_D3 CYP24A1 (24-Hydroxylase) Oxo_D3 24-Oxo-JA-ACC-d3 OH_D3->Oxo_D3 Oxidation Further_Oxidation Further Side-Chain Oxidation Products Oxo_D3->Further_Oxidation Oxidation Inactive_Metabolite Inactive Metabolites (e.g., Calcitroic Acid) Further_Oxidation->Inactive_Metabolite Cleavage

References

Technical Support Center: Enhancing JA-ACC-d3 Uptake in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JA-ACC-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the uptake of this compound in your plant tissue experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a deuterated conjugate of jasmonic acid (JA) and 1-aminocyclopropane-1-carboxylic acid (ACC). Jasmonic acid is a key phytohormone involved in plant defense and development.[1][2][3][4][5] ACC is the immediate precursor to the plant hormone ethylene, which regulates a wide array of processes from germination to senescence.[6][7][8][9][10] The "-d3" indicates that the molecule has been labeled with three deuterium (B1214612) atoms, which are stable isotopes of hydrogen. This labeling allows for the tracing and quantification of the molecule in metabolic studies using techniques like mass spectrometry.[11][12][][14]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used as a tracer in metabolic studies to investigate the uptake, transport, and metabolism of the JA-ACC conjugate in plant tissues. Researchers can track the fate of the molecule to understand signaling pathways related to plant growth, development, and stress responses. The deuterium labeling provides a distinct mass signature, enabling precise quantification and differentiation from endogenous, unlabeled molecules.[11][12]

Q3: How is this compound expected to be taken up by plant tissues?

A3: The uptake of this compound is likely facilitated by transporters for its constituent parts, jasmonic acid and ACC. Jasmonic acid can be transported across the plasma and nuclear membranes by transporters like the ATP-binding cassette (ABC) transporter AtJAT1/AtABCG16.[1] ACC, being an amino acid analog, is likely transported by amino acid permeases. The efficiency of uptake will depend on the plant species, tissue type, developmental stage, and environmental conditions.

Q4: Does the deuterium labeling in this compound affect its biological activity or uptake?

A4: Deuterium labeling is generally considered not to significantly alter the chemical properties or biological activity of a molecule.[14] However, in some cases, a "kinetic isotope effect" can be observed where the heavier isotope can slightly slow down reaction rates. For uptake and transport, this effect is typically minimal but should be considered when designing experiments and interpreting results. The primary advantage of deuterium labeling is the ability to enhance detection and quantification in mass spectrometry and NMR spectroscopy.[]

Troubleshooting Guide: Improving this compound Uptake

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or no detectable this compound in plant tissue. 1. Inefficient Uptake: The compound may not be effectively crossing the cell membrane. 2. Degradation: The compound may be rapidly metabolized or degraded upon entering the tissue. 3. Incorrect Application Method: The method of application may not be suitable for the plant species or tissue type. 4. Low Concentration: The initial concentration of this compound may be too low for detection.1. Optimize Application:     - pH of Solution: The pH of the application solution can influence the charge and lipophilicity of the molecule, affecting its ability to cross cell membranes. Test a range of pH values (e.g., 5.0, 6.0, 7.0) in your application buffer. For weak acid herbicides, uptake can be influenced by pH.[15]     - Surfactants/Adjuvants: Include a mild, non-ionic surfactant (e.g., Tween 20 at 0.01-0.05%) in your application solution to improve spreading and penetration through the cuticle.     - Application Method: If using a foliar spray, ensure even coverage. For root application, ensure the roots are healthy and the hydroponic or soil medium is not binding the compound. Consider vacuum infiltration for more direct introduction into the tissue. 2. Increase Concentration: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for uptake and detection without causing phytotoxicity. 3. Time-Course Experiment: Harvest tissue at multiple time points after application (e.g., 1, 4, 8, 24 hours) to identify the peak uptake time and to understand the kinetics of metabolism. 4. Use Younger Tissues: Younger, actively growing tissues often have higher metabolic and transport rates and may exhibit better uptake.
High variability in this compound uptake between replicates. 1. Inconsistent Application: Uneven application of the this compound solution. 2. Biological Variability: Natural variation between individual plants or tissue samples. 3. Environmental Fluctuations: Inconsistent light, temperature, or humidity conditions during the experiment.1. Standardize Application: Ensure precise and consistent application volumes and techniques for each replicate. 2. Increase Sample Size: Use a larger number of biological replicates to account for natural variation. 3. Control Environmental Conditions: Conduct experiments in a controlled environment chamber with stable light, temperature, and humidity. Environmental factors can significantly influence phytohormone signaling and transport.[16][17][18]
This compound is detected, but breakdown products (e.g., labeled JA or ACC) are more abundant. 1. Rapid Metabolism: The plant tissue may have high enzymatic activity that quickly cleaves the JA-ACC conjugate.1. Shorter Incubation Times: Reduce the incubation time to capture the intact molecule before significant metabolism occurs. 2. Use of Inhibitors: If the metabolic pathway is known, consider using specific enzyme inhibitors to slow down the degradation of this compound. This should be done with caution as it can have other physiological effects.
Phytotoxic effects observed after application. 1. High Concentration: The concentration of this compound or the solvent used for dissolution may be too high. 2. Solvent Toxicity: The solvent (e.g., DMSO, ethanol) may be toxic to the plant tissue at the concentration used.1. Reduce Concentration: Lower the concentration of this compound in the application solution. 2. Solvent Control: Always include a solvent-only control in your experiment to distinguish between the effects of the compound and the solvent. Minimize the final concentration of the solvent in the application medium (typically <0.1%).

Experimental Protocols

Protocol 1: General Leaf Application of this compound
  • Plant Material: Use healthy, well-watered plants of a consistent age and developmental stage.

  • Preparation of Application Solution:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution to the desired final concentration in a buffer (e.g., 10 mM MES, pH 6.0).

    • If required, add a non-ionic surfactant (e.g., Tween 20 to a final concentration of 0.01%).

  • Application:

    • Apply a small, defined volume (e.g., 10-20 µL) of the solution to the adaxial surface of a specific leaf.

    • For systemic uptake studies, you may apply to a single leaf and harvest other tissues. For local uptake, the treated leaf is harvested.

  • Incubation:

    • Place the plants back into a controlled environment chamber for the desired incubation period.

  • Harvesting and Processing:

    • At the end of the incubation period, excise the treated leaf or other target tissues.

    • Gently wash the surface of the treated leaf with a mild detergent solution and then rinse with deionized water to remove any unabsorbed compound.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction and analysis.

Protocol 2: Root Uptake of this compound in a Hydroponic System
  • Plant Material: Grow plants in a hydroponic system until they have a well-developed root system.

  • Preparation of Treatment Solution:

    • Prepare a hydroponic solution containing the desired final concentration of this compound.

    • Ensure the pH of the hydroponic solution is stable and appropriate for the plant species.

  • Application:

    • Gently transfer the plants to the hydroponic solution containing this compound.

  • Incubation:

    • Maintain the plants in the treatment solution for the desired duration under controlled environmental conditions.

  • Harvesting and Processing:

    • Remove the plants from the solution.

    • Thoroughly rinse the roots with fresh hydroponic solution (without this compound) to remove any compound adhering to the root surface.

    • Separate the roots, stems, and leaves as required for your experiment.

    • Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.

Visualizations

JA_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Cascade Stress Wounding, Pathogens, etc. Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid Induces JA Jasmonic Acid (JA) Linolenic_Acid->JA Multiple Steps JAR1 JAR1 JA->JAR1 Conjugation JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JAR1->JA_Ile COI1 COI1 (F-box protein) JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Response_Genes JA-Responsive Gene Expression MYC2->JA_Response_Genes Activates SCF_COI1->JAZ Targets for Degradation

Caption: Simplified Jasmonic Acid (JA) signaling pathway.

ACC_Ethylene_Biosynthesis_Pathway Methionine Methionine SAMS SAM Synthetase Methionine->SAMS SAM S-Adenosyl-L-methionine (SAM) ACS ACC Synthase SAM->ACS ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) ACO ACC Oxidase ACC->ACO Conjugation Conjugation Enzymes ACC->Conjugation Ethylene Ethylene MACC Malonyl-ACC (MACC) GACC Glutamyl-ACC (GACC) JA_ACC Jasmonyl-ACC (JA-ACC) SAMS->SAM ACS->ACC ACO->Ethylene Conjugation->MACC Conjugation->GACC Conjugation->JA_ACC

Caption: ACC and Ethylene biosynthesis and conjugation pathway.

Experimental_Workflow Prep Prepare this compound Application Solution Application Apply to Plant Tissue (Leaf or Root) Prep->Application Incubation Incubate under Controlled Conditions Application->Incubation Harvest Harvest and Wash Tissue Incubation->Harvest Freeze Flash Freeze in Liquid N2 and Store at -80°C Harvest->Freeze Extraction Metabolite Extraction Freeze->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General experimental workflow for this compound application.

References

JA-ACC-d3 degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JA-ACC-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and to offer solutions for avoiding its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a deuterated form of jasmonyl-1-aminocyclopropane-1-carboxylic acid. It is a synthetic conjugate of jasmonic acid (JA), a key plant hormone involved in defense signaling, and 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene (B1197577). The deuterium (B1214612) labeling (d3) provides a stable isotope signature, making it a valuable tool for metabolic studies, particularly in tracing the fate of the ACC moiety in various biological systems. Its applications are primarily in plant biology research to study ethylene biosynthesis, jasmonate signaling, and the crosstalk between these two important hormone pathways.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the known metabolism of jasmonate-amino acid conjugates, the primary degradation pathways for this compound are enzymatic hydrolysis and oxidation.

  • Enzymatic Hydrolysis: The amide bond linking the jasmonic acid and ACC moieties can be cleaved by amidohydrolase enzymes. This releases free jasmonic acid and ACC-d3.

  • Oxidation: The jasmonate moiety of the conjugate can undergo oxidation at various positions, primarily hydroxylation, which can lead to inactivation.

Q3: What are the main factors that can cause degradation of this compound during experiments?

A3: The stability of this compound can be influenced by several factors:

  • Enzymatic Activity: The presence of amidohydrolases and oxidases in biological samples (e.g., plant extracts) is a primary cause of degradation.

  • pH: Extreme pH values can lead to chemical hydrolysis of the amide bond. Jasmonate molecules themselves can also undergo epimerization at certain pH values, which may affect their biological activity and susceptibility to degradation.[1]

  • Temperature: Higher temperatures can accelerate both enzymatic and chemical degradation.

  • Light Exposure: While less documented for this specific molecule, prolonged exposure to light can degrade some small molecules.

Q4: How should I store this compound to ensure its stability?

A4: For long-term stability, this compound should be stored as a solid at -20°C or below, protected from light and moisture. For stock solutions, it is recommended to dissolve the compound in a dry, aprotic solvent such as DMSO or anhydrous ethanol, aliquot into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected recovery of this compound in plant extracts.

Possible Cause Troubleshooting Step Recommended Action
Enzymatic Degradation during Extraction Inactivate enzymes immediately upon tissue disruption.Harvest plant tissue directly into liquid nitrogen to flash-freeze. Homogenize the tissue in a pre-chilled extraction solvent containing enzyme inhibitors.
Inefficient Extraction Optimize the extraction solvent and protocol.Use a polar organic solvent like 80% methanol (B129727) or 80% acetonitrile (B52724), often acidified with 0.1% formic acid or acetic acid to improve the extraction of acidic compounds. Ensure thorough homogenization.
Degradation during Sample Processing Minimize processing time and maintain low temperatures.Keep samples on ice or at 4°C throughout the extraction and purification process. Expedite all steps to reduce the time enzymes have to act on the substrate.
Adsorption to Labware Use appropriate labware.Use low-retention microcentrifuge tubes and pipette tips. Silanized glassware can also be used to minimize adsorption.

Issue 2: Apparent conversion of this compound to other compounds in in vitro assays.

Possible Cause Troubleshooting Step Recommended Action
Hydrolysis in Aqueous Buffers Assess the stability of this compound in the assay buffer.Perform a time-course experiment by incubating this compound in the assay buffer without any biological material and analyze for degradation products (free JA and ACC-d3) at different time points.
Contamination of Reagents with Enzymes Use high-purity, sterile reagents.Use freshly prepared buffers with high-purity water and reagents. Filter-sterilize buffers where appropriate.
Non-enzymatic Degradation Evaluate the effect of assay conditions on stability.Test the stability of this compound at different pH values and temperatures relevant to your experimental setup.

Data Presentation

The following tables summarize hypothetical quantitative data from stability studies on a JA-ACC analog under various conditions. These are illustrative, and actual results may vary.

Table 1: Effect of Temperature on the Stability of a JA-ACC Analog in Buffer (pH 7.4) over 24 hours.

Temperature (°C)% Remaining (Mean ± SD)
495 ± 3
2578 ± 5
3755 ± 6

Table 2: Effect of pH on the Stability of a JA-ACC Analog at 25°C over 24 hours.

pH% Remaining (Mean ± SD)
4.085 ± 4
7.478 ± 5
9.065 ± 7

Experimental Protocols

Protocol 1: In Vitro Stability Assay of this compound in a Biological Matrix (e.g., Plant Extract)

Objective: To determine the rate of degradation of this compound in a plant extract over time.

Materials:

  • This compound

  • Plant tissue of interest

  • Liquid nitrogen

  • Extraction buffer (e.g., 80% methanol with 0.1% formic acid)

  • Internal standard (e.g., a deuterated JA analog not present in the sample)

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Methodology:

  • Prepare Plant Extract:

    • Harvest and immediately flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Transfer the powder to a pre-chilled tube and add 1 mL of ice-cold extraction buffer.

    • Vortex vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. This is your plant extract.

  • Stability Assay:

    • In a series of microcentrifuge tubes, add a defined amount of the plant extract.

    • Spike each tube with a known concentration of this compound (e.g., to a final concentration of 1 µM).

    • Incubate the tubes at the desired temperature (e.g., 25°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in one tube by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex to mix and precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the quantification of this compound and its potential degradation products.

    • Monitor the specific mass transitions for this compound and the internal standard.

  • Data Analysis:

    • Calculate the concentration of this compound remaining at each time point relative to the zero time point, normalized to the internal standard.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Protocol 2: UPLC-MS/MS Analysis of this compound

Objective: To quantify the amount of this compound in a prepared sample.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined based on the compound's fragmentation pattern).

    • Internal Standard: Q1 m/z -> Q3 m/z.

  • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity for each analyte.

Visualizations

JA_ACC_d3_Degradation_Pathways JA_ACC_d3 This compound Free_JA Jasmonic Acid JA_ACC_d3->Free_JA Hydrolysis ACC_d3 ACC-d3 JA_ACC_d3->ACC_d3 Hydrolysis Oxidized_JA_ACC_d3 Oxidized this compound (e.g., Hydroxylated) JA_ACC_d3->Oxidized_JA_ACC_d3 Oxidation Amidohydrolase Amidohydrolases Amidohydrolase->JA_ACC_d3 Oxidases Oxidases (e.g., P450s) Oxidases->JA_ACC_d3

Caption: Primary degradation pathways of this compound.

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_assay Stability Assay cluster_analysis Analysis Tissue Plant Tissue Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Extract Supernatant (Extract) Centrifugation1->Extract Spike Spike Extract with This compound Extract->Spike Incubation Incubate at Specific Temperature Spike->Incubation Time_Points Sample at Different Time Points Incubation->Time_Points Quench Quench Reaction with Acetonitrile + IS Time_Points->Quench Centrifugation2 Centrifugation Quench->Centrifugation2 Dry_Reconstitute Dry Down and Reconstitute Centrifugation2->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Workflow for in vitro stability assay of this compound.

Troubleshooting_Logic Start Low this compound Recovery Check_Extraction Check Extraction Protocol Start->Check_Extraction Check_Stability Check Stability in Buffer Start->Check_Stability Check_Storage Check Storage Conditions Start->Check_Storage Check_Enzymes Enzyme Activity during Extraction? Check_Extraction->Check_Enzymes Solution_Enzymes Flash-freeze tissue, use cold solvent Check_Enzymes->Solution_Enzymes Yes Solution_Extraction Optimize solvent, ensure homogenization Check_Enzymes->Solution_Extraction No Solution_Stability Adjust pH/temperature, run controls Check_Stability->Solution_Stability Solution_Storage Store at -80°C, aliquot stocks Check_Storage->Solution_Storage

References

Technical Support Center: Refining Mass Spectrometry Methods for JA-ACC-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the mass spectrometry-based detection of jasmonic acid-amino acid (JA-ACC) conjugates, with a focus on deuterated (d3) internal standards.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard like JA-ACC-d3, and why is it crucial for accurate quantification?

A1: A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612).[1] For example, this compound is a jasmonic acid-amino acid conjugate with three deuterium atoms. These standards are considered the "gold standard" for quantification in mass spectrometry.[2] This is because they are chemically identical to the analyte of interest, meaning they behave similarly during sample extraction, cleanup, chromatography, and ionization.[1][3] By adding a known amount of the deuterated standard at the beginning of the sample preparation process, it can effectively compensate for analyte loss during sample handling and for variations in the mass spectrometer's response, a phenomenon known as the matrix effect.[2][4] The mass spectrometer can distinguish the deuterated standard from the endogenous analyte due to its higher mass, allowing for highly accurate and precise quantification using the isotope dilution method.[2][4]

Q2: What is the most common analytical technique for detecting JA-ACC and their deuterated standards?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the rapid, sensitive, and specific measurement of phytohormones like jasmonates.[5][6] This method is preferred due to its high selectivity, which helps to minimize interferences from the complex sample matrix, and its high sensitivity, which allows for the quantification of low-concentration compounds in small tissue samples.[5][7]

Q3: What are "matrix effects" in LC-MS/MS analysis?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantification.[8][9] Even when using deuterated internal standards, significant matrix effects can still occur and may require further mitigation strategies.[9][10]

Q4: How can I determine if my analysis is affected by matrix effects and how can I minimize them?

A4: A common method to assess matrix effects is the post-extraction spike method.[8] This involves comparing the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract that has already gone through the sample preparation process.[8] A significant difference in signal indicates the presence of matrix effects.[8] Several strategies can be employed to minimize these effects, including improving sample cleanup with techniques like solid-phase extraction (SPE), sample dilution, and using matrix-matched calibration curves where standards are prepared in a blank matrix similar to the samples.[5][8]

Q5: What are Multiple Reaction Monitoring (MRM) transitions and why are they important?

A5: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive acquisition mode used in tandem mass spectrometry.[11][12] In an MRM experiment, a specific parent ion (precursor ion) corresponding to the mass of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific fragment ion (product ion) is selected in the third quadrupole (Q3).[11][13] This parent-fragment pair is called an MRM transition. Using two or more transitions per compound increases the confidence in its identification.[9][14] Optimizing MRM parameters, such as collision energy, is critical for achieving maximum sensitivity.[12]

Troubleshooting Guide

Problem: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Ion Suppression

    • Explanation: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte (JA-ACC) and its deuterated standard in the mass spectrometer's source, leading to a suppressed signal.[8][15] This is a very common issue in the analysis of samples from complex biological matrices.[9][10]

    • Solution:

      • Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering compounds like pigments and lipids before LC-MS analysis.[5][8]

      • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the matrix components causing suppression.[8] A post-column infusion technique can help identify the retention time regions where suppression is most severe.[8]

      • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering compounds.[5][8] This is only feasible if the assay sensitivity is high enough to detect the diluted analyte.[5]

  • Possible Cause: Suboptimal Instrument Settings

    • Explanation: The mass spectrometer's source parameters (e.g., gas temperatures, flow rates, capillary voltage) may not be optimized for your specific analytes.[15][16]

    • Solution:

      • Tune and Calibrate: Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance.[15]

      • Optimize Source Parameters: Perform compound optimization by infusing a standard solution of your JA-ACC and this compound to find the ideal source settings that maximize the signal.[12]

Problem: Poor Reproducibility and Inaccurate Quantification

  • Possible Cause: Variable Matrix Effects

    • Explanation: The composition of the matrix can vary between samples, leading to inconsistent ion suppression or enhancement and, consequently, poor reproducibility.[8]

    • Solution:

      • Use a Stable Isotope-Labeled Internal Standard: The use of this compound is the most robust method for correcting variability in matrix effects, as it co-elutes and experiences the same interferences as the endogenous analyte.[4][8]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is as similar as possible to the sample matrix.[8][9] This ensures that the standards and the samples are affected similarly by the matrix.[8]

      • Use Pooled QC Samples: Create a quality control (QC) sample by pooling small aliquots from every biological sample in the study.[5] Inject this pooled QC sample periodically throughout the analytical run to monitor the stability and performance of the LC-MS system.[5]

  • Possible Cause: Inconsistent Sample Preparation

    • Explanation: Minor variations in the sample extraction and handling process, such as inaccurate pipetting of the internal standard, can introduce significant errors.[5]

    • Solution:

      • Standardized Protocol: Adhere to a strict, validated standard operating procedure (SOP) for all sample preparation steps.

      • Calibrated Equipment: Ensure all pipettes and other measurement instruments are properly calibrated.[5] Prepare stock solutions carefully and use a consistent procedure for adding the internal standard to each sample.[5]

Problem: No Analyte Peak Detected

  • Possible Cause: Incorrect MRM Transitions

    • Explanation: The mass spectrometer is programmed to detect only specific mass-to-charge (m/z) ratios for the parent and fragment ions. If these are incorrect, the analyte will not be detected.

    • Solution:

      • Verify Transitions: Double-check the calculated m/z values for the precursor and product ions for both the endogenous JA-ACC and the this compound standard. Remember that the precursor ion for the d3 standard will be 3 Daltons higher than the endogenous compound.

      • Optimize Transitions: Infuse a standard solution to confirm the most abundant and stable fragment ions and optimize the collision energy for each transition.[12]

  • Possible Cause: System Performance Issues

    • Explanation: The lack of a peak could be due to a fundamental issue with the LC or MS system.

    • Solution:

      • Check LC System: Ensure there is mobile phase flow and that the system pressure is stable and within the expected range.[16][17]

      • Check MS System: Verify that the instrument has been recently and successfully tuned and calibrated.[15] Check for stable spray in the ion source.[17]

      • Inject a Standard: Inject a known concentration of a standard to confirm that the system is capable of detecting the analyte.

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of jasmonates. These values should be optimized for your specific instrument and application.

Table 1: Typical LC-MS/MS Parameters for Jasmonate Analysis

ParameterTypical Setting
LC Column Reverse-phase C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)[7][18]
Mobile Phase A Water with 0.05-0.1% Formic Acid or Acetic Acid[5][18]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 0.05-0.1% Formic Acid[5][18]
Flow Rate 0.5 - 1.1 mL/min[5][18]
Injection Volume 5 - 25 µL[5][18]
Ionization Mode Electrospray Ionization (ESI), Negative Mode[5][9]

Table 2: Example MRM Transitions for Jasmonic Acid (JA) and JA-Isoleucine (JA-Ile)

Note: Specific transitions for your JA-ACC and its d3 analog must be determined empirically. The d3-labeled standard will have a precursor ion m/z that is +3 higher than the unlabeled analyte.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Jasmonic Acid (JA)209.159.0
d5-Jasmonic Acid (d5-JA)214.159.0
JA-Isoleucine (JA-Ile)322.2130.1
d2-JA-Isoleucine (d2-JA-Ile)324.2130.1

Table 3: Comparison of Methods to Mitigate Matrix Effects

MethodPrincipleAdvantagesDisadvantages
Stable Isotope-Labeled Internal Standard Co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.[8]Highly accurate and precise.[8]Can be expensive and not always commercially available for all analytes.[8]
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix similar to the sample matrix.[8]Compensates for matrix effects by ensuring standards and samples are affected similarly.[8]Finding a true "blank" matrix can be difficult; matrix variability can still be an issue.[8]
Improved Sample Cleanup (e.g., SPE) Removes interfering compounds from the sample before LC-MS analysis.[8]Can significantly reduce matrix effects and improve data quality.[8]May lead to analyte loss if not optimized properly; can be time-consuming.[8]
Sample Dilution Reduces the concentration of all components, including interfering matrix compounds.[8]Simple and effective for reducing ion suppression.[8]Reduces analyte concentration, potentially below the limit of detection (LOD).[5]

Experimental Protocols

Protocol: Quantification of JA-ACC in Plant Tissue

This protocol is a generalized procedure and may require optimization for specific plant tissues.[1]

  • Sample Preparation:

    • Flash-freeze 50-100 mg of fresh plant tissue in liquid nitrogen to stop metabolic activity.[2][4]

    • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.[4][7]

    • To the powdered tissue, add 1 mL of a pre-cooled (-20°C) extraction solvent (e.g., 80% methanol in water).[2][4]

    • Add a known amount of the this compound internal standard solution. The amount should be comparable to the expected endogenous levels.[2]

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.[4]

    • Centrifuge at high speed (e.g., >13,000 x g) for 15 minutes at 4°C to pellet cell debris.[4][5]

    • Carefully collect the supernatant.[4]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18 or mixed-mode) according to the manufacturer's instructions.[4]

    • Load the supernatant onto the conditioned cartridge.[4]

    • Wash the cartridge with a weak solvent to remove polar interferences.[4]

    • Elute the jasmonates with an appropriate solvent like methanol or acetonitrile.[4]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the initial mobile phase (e.g., 10-50% methanol or acetonitrile in water).[2][4]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a reverse-phase column and a suitable gradient elution profile.[5][7]

    • Acquire data using the pre-determined MRM transitions for your target JA-ACC and the this compound internal standard.

Visualizations

jasmonate_pathway Simplified Jasmonate Signaling Pathway cluster_membrane Chloroplast/Peroxisome cluster_cytosol Cytosol alpha_Linolenic_Acid α-Linolenic Acid JA Jasmonic Acid (JA) alpha_Linolenic_Acid->JA Biosynthesis Enzymes JA_Ile JA-Isoleucine (JA-Ile) (Active Hormone) JA->JA_Ile JAR1 Enzyme Gene_Expression Defense Gene Expression JA_Ile->Gene_Expression Degrades JAZ Repressors Amino_Acid Amino Acid (e.g., Isoleucine) Amino_Acid->JA_Ile experimental_workflow Experimental Workflow for JA-ACC Quantification Sample_Collection 1. Sample Collection (Flash Freeze in Liquid N2) Homogenization 2. Homogenization (Frozen Tissue) Sample_Collection->Homogenization Extraction 3. Extraction (Add Solvent & this compound IS) Homogenization->Extraction SPE 4. Solid-Phase Extraction (Cleanup) Extraction->SPE Evaporation 5. Evaporation (Dry Down) SPE->Evaporation Reconstitution 6. Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution LCMS 7. LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data_Analysis 8. Data Analysis (Peak Integration, Quantification) LCMS->Data_Analysis troubleshooting_flowchart Troubleshooting: Low Signal Intensity start Start: Low or No Signal check_std Is signal present for a clean (neat) standard? start->check_std check_ms Check MS Tune, Calibration & Source Settings check_std->check_ms No check_matrix Is signal suppressed in post-extraction spike sample? check_std->check_matrix Yes check_lc Check LC System: Flow, Pressure, Leaks check_ms->check_lc improve_cleanup Improve Sample Cleanup (SPE) check_matrix->improve_cleanup Yes ok Problem Likely Resolved check_matrix->ok No optimize_chrom Optimize Chromatography to separate from interferences improve_cleanup->optimize_chrom dilute_sample Dilute Sample Extract optimize_chrom->dilute_sample

References

Validation & Comparative

A Comparative Guide to the Effects of Jasmonic Acid (JA) and 1-Aminocyclopropane-1-Carboxylic Acid (ACC) on Root Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Jasmonic Acid (JA) and 1-Aminocyclopropane-1-Carboxylic Acid (ACC) on key aspects of plant root development. While the specific compound JA-ACC-d3 has not been extensively characterized in publicly available literature, this guide focuses on the biological activities of its constituent components, JA and ACC, to provide a foundational understanding for researchers. The inclusion of "d3" signifies deuterium (B1214612) labeling, a technique for metabolic tracing that is not expected to significantly alter the compound's biological effects in this context.

Quantitative Comparison of Root Development Parameters

The following tables summarize the quantitative effects of JA and ACC on primary root length, lateral root density, and root hair formation based on published experimental data. These effects can be concentration-dependent and vary based on experimental conditions.

Compound Effect on Primary Root Length Typical Concentration Range Key Findings
Jasmonic Acid (JA) Inhibition1-50 µMJA inhibits primary root elongation by reducing cell division and cell size in the root meristem.[1][2][3] This process involves the transcription factor MYC2, which represses the expression of key root development regulators PLETHORA1 (PLT1) and PLT2.[1][2][3]
ACC Inhibition10-50 µMACC inhibits primary root elongation through both ethylene-dependent and ethylene-independent pathways.[4][5][6] The ethylene-independent mechanism involves the suppression of cell proliferation in the root meristem through the downregulation of the stem cell niche regulator WOX5.[4][7][8]
Compound Effect on Lateral Root Density Typical Concentration Range Key Findings
Jasmonic Acid (JA) Promotion/Inhibition0.1-10 µMThe effect of JA on lateral root formation is complex and can be concentration-dependent. Some studies report that JA promotes lateral root formation through the regulation of auxin biosynthesis and transport.[1][2][9] However, other reports indicate an inhibitory role.[10]
ACC Promotion1-10 µMACC has been shown to promote lateral root development, an effect that is independent of ethylene (B1197577) signaling.[4][7] This is in contrast to ethylene, which typically inhibits lateral root formation.[4] The promotion of lateral roots by ACC is linked to the downregulation of certain CLE peptides.[4][7]

| Compound | Effect on Root Hair Formation | Typical Concentration Range | Key Findings | | :--- | :--- | :--- | | Jasmonic Acid (JA) | Promotion | 1-10 µM | JA is known to promote root hair elongation. This response is mediated through the interaction of JAZ repressors with the transcription factor EIN3.[11] | | ACC | Promotion | 0.1-1 µM | As a precursor to ethylene, ACC treatment typically leads to an increase in root hair formation, a classic ethylene response.[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized experimental protocols for assessing the effects of JA and ACC on the root development of the model plant Arabidopsis thaliana.

Plant Material and Growth Conditions:
  • Plant Species: Arabidopsis thaliana (ecotype Columbia-0 is commonly used).

  • Sterilization: Seeds are surface-sterilized using 70% ethanol (B145695) for 1-2 minutes, followed by a 5-10 minute treatment with a 20% bleach solution containing 0.05% Triton X-100, and then rinsed 4-5 times with sterile distilled water.

  • Growth Medium: Murashige and Skoog (MS) medium with 1% sucrose (B13894) and 0.8% agar (B569324) is standard. The pH is adjusted to 5.7-5.8 before autoclaving.

  • Plating: Sterilized seeds are sown on square petri plates containing the solidified MS medium.

  • Stratification: Plates are stored at 4°C in the dark for 2-4 days to synchronize germination.

  • Growth Conditions: Plates are then transferred to a growth chamber and oriented vertically to allow for root growth along the agar surface. Standard conditions are a 16-hour light/8-hour dark photoperiod at 22°C.

Treatment Application:
  • Method 1: Incorporation into Media: JA or ACC is added to the MS medium before pouring the plates to achieve the desired final concentration. This method exposes the plant to the compound continuously.

  • Method 2: Seedling Transfer: Seedlings are first germinated on a standard MS medium and then, at a specific age (e.g., 4-5 days old), transferred to new plates containing the experimental medium with JA or ACC. This is useful for studying effects at specific developmental stages.

Data Collection and Analysis:
  • Primary Root Length: The position of the root tip is marked at the time of transfer (if applicable) and at subsequent time points. The plates are scanned, and the root length is measured using image analysis software like ImageJ.

  • Lateral Root Density: The number of emerged lateral roots is counted along a specific length of the primary root. This is then expressed as the number of lateral roots per centimeter of the primary root.

  • Root Hair Analysis: A section of the primary root is imaged under a microscope. The length and density of root hairs in a defined region are then measured using image analysis software.

  • Statistical Analysis: Data are typically analyzed using statistical tests such as Student's t-test or ANOVA to determine the significance of the observed differences between control and treated plants.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways of JA and ACC in root development and a typical experimental workflow.

JA_Signaling_Pathway JA Jasmonic Acid (JA) COI1 COI1 (Receptor) JA->COI1 binds to JAZ JAZ Repressors COI1->JAZ promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses PLT1_PLT2 PLT1/PLT2 Repression MYC2->PLT1_PLT2 represses Auxin_Bio_Trans Auxin Biosynthesis & Transport MYC2->Auxin_Bio_Trans regulates PrimaryRoot Primary Root Growth Inhibition PLT1_PLT2->PrimaryRoot LateralRoot Lateral Root Formation Auxin_Bio_Trans->LateralRoot

Caption: Simplified Jasmonic Acid signaling pathway in root development.

ACC_Signaling_Pathway ACC ACC Ethylene Ethylene ACC->Ethylene is a precursor to Ethylene_Independent Ethylene-Independent Signaling ACC->Ethylene_Independent also acts via Ethylene_Signaling Ethylene Signaling (e.g., EIN2, EIN3) Ethylene->Ethylene_Signaling activates Root_Hair Root Hair Formation Ethylene_Signaling->Root_Hair Primary_Root_Eth Primary Root Growth Inhibition (Ethylene-dependent) Ethylene_Signaling->Primary_Root_Eth WOX5 WOX5 Repression Ethylene_Independent->WOX5 CLE CLE Peptide Downregulation Ethylene_Independent->CLE Primary_Root_Ind Primary Root Growth Inhibition (Ethylene-independent) WOX5->Primary_Root_Ind Lateral_Root Lateral Root Promotion CLE->Lateral_Root

Caption: ACC signaling pathways in root development.

Experimental_Workflow Seed_Sterilization Seed Surface Sterilization Plating Plating on MS Medium Seed_Sterilization->Plating Stratification Stratification (4°C) Plating->Stratification Germination Germination & Growth Stratification->Germination Treatment Treatment Application (JA or ACC) Germination->Treatment Data_Collection Data Collection (Imaging) Treatment->Data_Collection Analysis Data Analysis (ImageJ, Statistics) Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for root phenotyping assays.

References

JA-ACC-d3 vs. Other Jasmonate Conjugates: A Comparative Guide to Signaling and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the signaling mechanisms and bioactivity of JA-ACC-d3 against other well-characterized jasmonate conjugates. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, and provides detailed methodologies for the cited experiments.

Introduction: The Diverse World of Jasmonate Conjugates

Jasmonates (JAs) are a class of lipid-derived phytohormones that play pivotal roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses. The bioactivity of jasmonic acid (JA) is often modulated through its conjugation to various amino acids. The most well-characterized bioactive form is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile), which acts as a key signaling molecule by promoting the interaction between the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, leading to the degradation of JAZs and the activation of downstream gene expression.[1][2] However, the jasmonate family is diverse, with different conjugates exhibiting distinct signaling properties.

This guide focuses on a specific and intriguing conjugate, jasmonoyl-1-aminocyclopropane-1-carboxylic acid (JA-ACC), and its deuterated form, this compound. JA-ACC is notable because, unlike JA-Ile and other canonical bioactive jasmonates, it appears to exert its biological effects through a signaling pathway independent of the core COI1-JAZ signaling module.[3] The deuterated form, this compound, is a valuable tool for researchers, often used as an internal standard for accurate quantification in mass spectrometry-based analyses due to its similar chemical properties and distinct mass.[3]

The Canonical Jasmonate Signaling Pathway: The Role of JA-Ile and its Analogs

The central paradigm of jasmonate signaling involves the binding of JA-Ile to the COI1 subunit of the SCFCOI1 E3 ubiquitin ligase complex. This binding event is enhanced in the presence of a JAZ repressor protein, forming a ternary co-receptor complex.[1] This leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The removal of JAZ repressors liberates transcription factors, such as MYC2, to activate the expression of a vast array of jasmonate-responsive genes involved in defense and development.[2]

Several other jasmonate-amino acid conjugates, including those with leucine (B10760876) (JA-Leu), valine (JA-Val), methionine (JA-Met), and alanine (B10760859) (JA-Ala), have been identified as endogenous bioactive molecules that can also be perceived by the COI1 receptor, albeit with varying efficiencies compared to JA-Ile.[4] The bacterial phytotoxin coronatine (COR), a structural mimic of JA-Ile, is a potent agonist of this pathway and is often used in research to study jasmonate signaling.

Canonical Jasmonate Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 Amino Acid Isoleucine (Ile) (or other amino acids) Amino Acid->JAR1 JA-Ile JA-Ile (or other JA-conjugates) JAR1->JA-Ile COI1 COI1 JA-Ile->COI1 Binds JA-Ile->COI1 SCF SCF Complex COI1->SCF JAZ JAZ Repressor SCF->JAZ Ubiquitinates MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation JA-responsive genes JA-Responsive Genes MYC2->JA-responsive genes Activates

Diagram 1: Canonical Jasmonate Signaling Pathway.

JA-ACC: A Divergent Path in Jasmonate Signaling

JA-ACC stands out as it is a naturally occurring and abundant jasmonate conjugate in plants like Arabidopsis thaliana, yet its mode of action deviates from the well-established COI1-dependent pathway.[3][4] Experimental evidence has shown that JA-ACC can inhibit root growth in Arabidopsis, and this inhibition is maintained even in mutants that are insensitive to jasmonic acid, such as coi1. This indicates that JA-ACC utilizes a distinct signaling cascade to exert its physiological effects.[3]

The "ACC" component of JA-ACC is 1-aminocyclopropane-1-carboxylic acid, the immediate precursor to the plant hormone ethylene (B1197577). This has led to speculation that JA-ACC's effects could be intertwined with ethylene signaling. However, some studies suggest that ACC itself can act as a signaling molecule independent of its conversion to ethylene.[5] It is plausible that JA-ACC's bioactivity is mediated through an ethylene-independent ACC signaling pathway, although the precise molecular components of this pathway are yet to be fully elucidated.

Proposed JA-ACC Signaling Pathway cluster_cytoplasm Cytoplasm cluster_signaling Signaling Cascade JA Jasmonic Acid (JA) JAR1 JAR1 JA->JAR1 ACC ACC ACC->JAR1 JA-ACC JA-ACC JAR1->JA-ACC Unknown Receptor Unknown Receptor(s) (ACC-related?) JA-ACC->Unknown Receptor Binds Downstream Signaling Downstream Signaling Components Unknown Receptor->Downstream Signaling COI1-independent COI1-Independent Root Growth Inhibition Root Growth Inhibition Downstream Signaling->Root Growth Inhibition Root Growth Inhibition Assay Workflow cluster_workflow Experimental Workflow Start Start Seed Sterilization Surface sterilize Arabidopsis seeds Start->Seed Sterilization Plating Plate seeds on MS agar (B569324) medium containing different concentrations of jasmonate conjugates (e.g., JA-ACC, JA-Ile) Seed Sterilization->Plating Stratification Stratify at 4°C for 2-3 days in the dark Plating->Stratification Growth Transfer plates to a growth chamber (e.g., 22°C, 16h light/8h dark) Stratification->Growth Measurement After a set period (e.g., 7-10 days), scan plates and measure primary root length using image analysis software Growth->Measurement Analysis Calculate the percentage of root growth inhibition relative to a mock-treated control. Perform statistical analysis. Measurement->Analysis End End Analysis->End

References

Cross-Validation of Jasmonate Effects in Different Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of jasmonates (JAs), a class of phytohormones, across various plant species. While the specific compound "JA-ACC-d3" is not documented in the available scientific literature, this guide will focus on the well-studied effects of jasmonic acid (JA) and its derivatives, such as methyl jasmonate (MeJA). It will also introduce Jasmonyl-ACC (JA-ACC), a conjugate of jasmonic acid and the ethylene (B1197577) precursor 1-aminocyclopropane-1-carboxylic acid (ACC), which has been identified as a modulator of hormonal cross-talk.[1][2] The "d3" designation likely refers to deuterium (B1214612) labeling, a technique used in metabolic studies, but specific research on a deuterated form of JA-ACC is not publicly available.

This guide will provide an objective comparison of jasmonate performance with supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Comparative Effects of Jasmonates on Plant Growth and Development

The following table summarizes the quantitative effects of exogenously applied jasmonic acid (JA) or methyl jasmonate (MeJA) on various growth and developmental parameters in different plant species. These studies highlight the diverse and sometimes contrasting roles of jasmonates in plant physiology.

Plant SpeciesJasmonate AppliedConcentrationObserved EffectsReference
Arabidopsis thalianaMeJA50 μMInhibition of hypocotyl elongation and seedling biomass accumulation.[3]
Arabidopsis thalianaJA-ACCNot specifiedInhibition of root growth, independent of the canonical JA signaling pathway.[1][2]
Triticum aestivum (Wheat)JANot specifiedPromotion of cold-stimulated seed germination.[4]
Solanum lycopersicum (Tomato)MeJANot specifiedStimulation of cold tolerance.[5]
Oryza sativa (Rice)JANot specifiedIncreased JA accumulation in response to cold stress.[5]
Artemisia annuaMeJANot specifiedIncreased levels of JA and expression of JA biosynthesis genes following cold treatment.[5]

Experimental Protocols

General Protocol for Jasmonate Treatment and Analysis of Plant Growth Parameters

This protocol provides a general framework for assessing the effects of jasmonates on plant growth. Specific parameters such as concentration, application method, and growth conditions may need to be optimized for different plant species and experimental questions.

1. Plant Material and Growth Conditions:

  • Select the plant species of interest (e.g., Arabidopsis thaliana, Solanum lycopersicum, Oryza sativa).

  • Sterilize seeds and germinate them on a suitable growth medium (e.g., Murashige and Skoog medium).

  • Grow seedlings under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

2. Jasmonate Application:

  • Prepare a stock solution of the desired jasmonate (e.g., JA, MeJA, or custom-synthesized JA-ACC) in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Apply the jasmonate to the plants. Common methods include:

    • Supplementing the growth medium: Add the jasmonate solution to the agar (B569324) medium before pouring plates.

    • Foliar spray: Spray the aerial parts of the plants with a solution containing the jasmonate and a surfactant (e.g., Tween-20) to ensure even coverage.

    • Root drench: Apply the jasmonate solution directly to the soil or hydroponic solution.

  • Include a mock-treated control group (vehicle solvent only) for comparison.

3. Data Collection and Analysis:

  • After a defined treatment period, measure relevant growth parameters. These may include:

    • Primary root length

    • Lateral root number and density

    • Hypocotyl length

    • Fresh and dry weight

    • Leaf area

    • Chlorophyll content

  • Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Protocol for Quantification of Endogenous Jasmonates

This protocol outlines a general method for extracting and quantifying endogenous jasmonates from plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

1. Sample Preparation:

  • Harvest plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder.

2. Extraction:

  • Extract the powdered tissue with a cold solvent, typically 80% methanol, containing internal standards (e.g., deuterated JA) to correct for sample loss.

  • Incubate the mixture at 4°C with gentle shaking.

  • Centrifuge the extract to pellet cell debris and collect the supernatant.

3. Purification:

  • Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.

4. LC-MS/MS Analysis:

  • Analyze the purified extract using an LC-MS/MS system.

  • Quantify the different jasmonate species by comparing their peak areas to those of known standards.

Mandatory Visualization

Jasmonic Acid (JA) Signaling Pathway

The following diagram illustrates the core components and interactions of the JA signaling pathway, which is crucial for regulating plant growth, development, and defense responses.[6][7][8][9][10]

JA_Signaling_Pathway Stimulus Biotic/Abiotic Stress Developmental Cues JA_Biosynthesis JA Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Ile (Active form) JA_Biosynthesis->JA_Ile JAR1 COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor Proteins COI1->JAZ Targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degraded JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activates Response Growth Inhibition Defense Response Developmental Changes JA_Responsive_Genes->Response

A simplified diagram of the core Jasmonic Acid (JA) signaling pathway.
Experimental Workflow for Cross-Validation of Jasmonate Effects

This workflow outlines the key steps for systematically comparing the effects of a novel jasmonate derivative, such as the hypothetical this compound, across different plant species.

Experimental_Workflow start Start: Hypothesis Formulation synthesis Synthesis & Purification of this compound start->synthesis species Selection of Diverse Plant Species start->species dose Dose-Response Assays (Determine optimal concentration) synthesis->dose species->dose treatment Treatment Application (Foliar, Medium, Drench) dose->treatment phenotyping Phenotypic Analysis (Growth, Development) treatment->phenotyping molecular Molecular Analysis (Gene Expression, Metabolomics) treatment->molecular data Data Collection & Statistical Analysis phenotyping->data molecular->data comparison Comparative Analysis of Effects Across Species data->comparison conclusion Conclusion & Publication comparison->conclusion

A generalized workflow for the cross-validation of a novel plant growth regulator.
Logical Relationship of JA, ACC, and JA-ACC

This diagram illustrates the relationship between jasmonic acid (JA), 1-aminocyclopropane-1-carboxylic acid (ACC), and their conjugate, JA-ACC, in the context of plant hormone signaling.

Hormone_Crosstalk JA Jasmonic Acid (JA) JA_ACC JA-ACC JA->JA_ACC JAR1 JA_Pathway JA Signaling Pathway JA->JA_Pathway ACC ACC ACC->JA_ACC JAR1 ET_Pathway Ethylene Signaling Pathway ACC->ET_Pathway Precursor to Ethylene Growth_Response Plant Growth Response JA_ACC->Growth_Response Modulates JA_Pathway->Growth_Response ET_Pathway->Growth_Response

The interplay between JA, ACC, and their conjugate JA-ACC in plant signaling.

References

Validating the Specificity of JA-ACC-d3 in Hormonal Crosstalk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical deuterated jasmonic acid and ACC probe, JA-ACC-d3, for investigating the intricate crosstalk between the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways in plants. The use of a deuterated internal standard is a common practice in mass spectrometry-based quantification to ensure accuracy and precision. This document outlines the experimental validation of the specificity of the combined JA and ACC treatment, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

The synergistic and antagonistic interactions between JA and ET are crucial for regulating plant growth, development, and responses to biotic and abiotic stresses. Understanding the specificity of signaling molecules within this crosstalk is paramount for developing targeted strategies in agriculture and drug development.

Data Presentation: Comparative Analysis of Gene Expression

To validate the specificity of the JA-ACC interaction, the expression of well-established marker genes for the JA and ET signaling pathways is analyzed. PLANT DEFENSIN 1.2 (PDF1.2) is a marker for the synergistic action of the JA and ET pathways, while VEGETATIVE STORAGE PROTEIN 2 (VSP2) is primarily responsive to the JA pathway. The following table summarizes the quantitative real-time PCR (qRT-PCR) data on the expression of these genes in Arabidopsis thaliana following treatment with JA, ACC (the precursor of ethylene), and a combination of both. The data is presented as relative fold change compared to an untreated control.

TreatmentTarget GeneFold Change (relative to control)Pathway Activation
Jasmonic Acid (JA)PDF1.210Primarily JA, some ET crosstalk
VSP250Strong JA activation
ACCPDF1.28Primarily ET, some JA crosstalk
VSP25Weak JA activation
JA + ACC PDF1.2100 Strong Synergistic JA-ET Activation
VSP255Strong JA activation, minor ET influence

This data is representative and compiled from typical results seen in studies of JA-ET crosstalk. The use of this compound as an internal standard in a mass spectrometry-based experiment would serve to accurately quantify the endogenous and applied hormone levels, thus validating that the observed gene expression changes are a direct result of the intended treatment concentrations.

Experimental Protocols

This protocol describes the extraction and quantification of jasmonic acid and ACC from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), incorporating a deuterated internal standard like this compound for accurate quantification.[1][2][3][4][5]

a. Sample Preparation:

  • Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

  • Extract the homogenized tissue with 1 mL of ice-cold 80% methanol (B129727) containing the deuterated internal standard (this compound) at a known concentration.

  • Vortex the mixture vigorously and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Resuspend the dried extract in 100 µL of 10% methanol for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Inject the resuspended sample into a UPLC/HPLC system coupled to a tandem mass spectrometer.

  • Separate the compounds on a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions for the endogenous hormones and the deuterated standards are monitored.

  • Calculate the concentration of endogenous JA and ACC by comparing their peak areas to the peak areas of the known concentration of the deuterated internal standards.

This protocol details the analysis of marker gene expression in response to hormone treatments.[6][7][8][9][10]

a. RNA Extraction and cDNA Synthesis:

  • Treat plants with JA, ACC, or a combination of both. Harvest leaf tissue at specified time points (e.g., 24 hours post-treatment).

  • Extract total RNA from the tissue using a commercial RNA extraction kit or a standard TRIzol-based method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qRT-PCR:

  • Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers for the target genes (PDF1.2, VSP2) and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green or probe-based master mix.

  • Perform the qRT-PCR in a real-time PCR detection system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the untreated control.

This protocol is used to test for direct physical interactions between key signaling proteins in the JA and ET pathways, such as JAZ proteins and EIN3.[11][12][13][14][15]

a. Plasmid Construction:

  • Clone the coding sequence of the "bait" protein (e.g., a JAZ protein) into a Y2H vector containing a DNA-binding domain (DBD).

  • Clone the coding sequence of the "prey" protein (e.g., EIN3) into a Y2H vector containing an activation domain (AD).

b. Yeast Transformation and Interaction Assay:

  • Co-transform the bait and prey plasmids into a suitable yeast strain.

  • Plate the transformed yeast on a minimal medium lacking specific nutrients (e.g., tryptophan and leucine) to select for yeast cells that have taken up both plasmids.

  • To test for interaction, plate the selected yeast on a more stringent selective medium that also lacks other nutrients (e.g., histidine and adenine) and may contain a competitive inhibitor like 3-AT.

  • Growth on the highly selective medium indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that activates the reporter genes (e.g., HIS3, ADE2).

  • Perform a β-galactosidase assay for an additional, colorimetric confirmation of the interaction.

This protocol provides an in vitro method to confirm direct protein-protein interactions.[16][17][18][19][20]

a. Protein Expression and Purification:

  • Express the "bait" protein as a fusion protein with an affinity tag (e.g., GST or His-tag) in E. coli.

  • Express the "prey" protein, which can be untagged or have a different tag, in E. coli or produce it using an in vitro transcription/translation system.

  • Purify the bait and prey proteins.

b. Pull-Down:

  • Immobilize the tagged bait protein on an affinity resin (e.g., glutathione-agarose for GST-tags or Ni-NTA agarose (B213101) for His-tags).

  • Incubate the immobilized bait protein with the prey protein in a suitable binding buffer for 1-2 hours at 4°C.

  • Wash the resin several times with a wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the resin.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein to confirm the interaction.

Mandatory Visualizations

Figure 1: JA-ET Hormonal Crosstalk Signaling Pathway.

Experimental_Workflow cluster_Hormone_Quantification Hormone Quantification cluster_Gene_Expression Gene Expression Analysis cluster_Protein_Interaction Protein Interaction Validation Plant_Treatment Plant Treatment (JA, ACC, JA+ACC) Tissue_Harvest Tissue Harvest & Freezing Plant_Treatment->Tissue_Harvest Extraction Extraction with This compound Standard Tissue_Harvest->Extraction RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Relative Expression Analysis qRT_PCR->Data_Analysis Y2H Yeast Two-Hybrid Data_Analysis->Y2H Pull_Down Pull-Down Assay Data_Analysis->Pull_Down

Figure 2: Experimental Workflow for Validation.

Logical_Relationship JA_ACC_d3 This compound (Internal Standard) Accurate_Quantification Accurate Quantification of Endogenous & Applied Hormones JA_ACC_d3->Accurate_Quantification Validated_Crosstalk Validated Specificity of JA-ACC Crosstalk Accurate_Quantification->Validated_Crosstalk Specific_Gene_Expression Observed Specific Gene Expression Changes Specific_Gene_Expression->Validated_Crosstalk

Figure 3: Logical Flow of Validation.

References

A Comparative Guide to Ethylene Precursors for Plant Research: JA-ACC-d3 in Context

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate role of ethylene (B1197577) in plant biology, the choice of an appropriate ethylene precursor is a critical experimental decision. This guide provides a comprehensive comparison of commonly used ethylene-releasing compounds, 1-aminocyclopropane-1-carboxylic acid (ACC) and ethephon (B41061). It further clarifies the role of Jasmonoyl-1-aminocyclopropane-1-carboxylic acid-d3 (JA-ACC-d3) not as a direct ethylene precursor, but as an essential tool for the precise quantification of endogenous ACC.

Ethylene, a gaseous phytohormone, governs a wide array of physiological processes, from seed germination and root development to fruit ripening and senescence. Due to its volatile nature, direct application of ethylene gas in controlled experimental settings can be challenging. Consequently, researchers often rely on ethylene-releasing compounds (ERCs) to induce ethylene responses. This guide delves into the performance of the most prevalent ERCs, ACC and ethephon, and elucidates the function of the deuterated conjugate, this compound.

Performance Comparison of Ethylene-Releasing Compounds

The efficacy of an ethylene precursor is determined by several factors, including the rate and duration of ethylene release, the mechanism of action, and potential off-target effects. ACC, the natural precursor of ethylene in plants, is converted to ethylene by the enzyme ACC oxidase (ACO). Ethephon, on the other hand, is a synthetic compound that releases ethylene through pH-dependent chemical decomposition.

Feature1-Aminocyclopropane-1-carboxylic acid (ACC)Ethephon
Release Mechanism Enzymatic conversion by ACC oxidase (ACO)pH-dependent chemical decomposition
Ethylene Release Kinetics Dependent on tissue type, developmental stage, and ACO activity. Can be rapid but may not be sustained for prolonged treatments.[1][2]Release is rapid within the first 24 hours and slows down significantly thereafter.[3][4]
Specificity High specificity as the natural precursor. However, ACC itself can act as a signaling molecule independent of ethylene.[5][6]Decomposition products, including phosphate (B84403) and chloride, may cause non-specific physiological responses and acidification.[1][2]
Efficiency Conversion to ethylene can be incomplete, as ACC can be conjugated into forms like MACC, GACC, and JA-ACC, which are not converted to ethylene.[7]The efficiency of conversion to ethylene can be relatively low and is influenced by the pH of the solution.[1][3]
Typical Application Widely used to study ethylene-related processes like leaf senescence and the triple response in seedlings.[3][6]Used in both research and agriculture to promote fruit ripening and other ethylene-mediated processes.[8]
Limitations May fail to efficiently replace prolonged ethylene treatments due to metabolic conversion and potential signaling roles of ACC itself.[1]Potential for non-specific effects due to byproducts and difficulty in controlling the rate of ethylene release over time.[1][2]

The Role of this compound: A Tool for Quantification, Not Ethylene Release

Contrary to what its name might initially suggest, Jasmonoyl-1-aminocyclopropane-1-carboxylic acid (JA-ACC) is a conjugate of ACC that is not converted into ethylene.[7] The addition of a deuterium (B1214612) label (d3) to create this compound designates it as a heavy-isotope-labeled internal standard. In quantitative mass spectrometry-based studies, internal standards like this compound are crucial for the accurate measurement of their unlabeled counterparts, in this case, endogenous JA-ACC, and by extension, for studying the dynamics of ACC conjugation. Deuterium-labeled standards, such as [2H4]ACC, are commonly used to eliminate matrix effects and ensure the reliability of ACC quantification.[9][10] Therefore, this compound is not a compound for inducing ethylene responses but a vital analytical tool for researchers seeking to understand the metabolic fate of ACC within plant tissues.

Experimental Protocols

Measurement of Ethylene Release from Plant Tissues using Gas Chromatography

This protocol outlines a standard method for quantifying the ethylene produced by plant tissues upon treatment with an ethylene precursor.

1. Plant Material and Treatment:

  • Select uniform plant material (e.g., leaf discs, seedlings).

  • Place the plant material in airtight glass vials.

  • Introduce the ethylene precursor (ACC or ethephon) at the desired concentration. Include a control group with no precursor.

  • Seal the vials immediately.

2. Incubation:

  • Incubate the vials under controlled conditions (temperature, light) for a specific duration. The incubation time will depend on the expected kinetics of ethylene release from the chosen precursor.

3. Gas Sampling:

  • Using a gas-tight syringe, withdraw a known volume of the headspace gas from each vial.

4. Gas Chromatography (GC) Analysis:

  • Inject the gas sample into a gas chromatograph equipped with a flame ionization detector (FID) or a photoionization detector (PID).[11]

  • The GC column should be suitable for separating ethylene from other volatile compounds.

  • The ethylene peak in the chromatogram is identified based on its retention time compared to a certified ethylene gas standard.

5. Quantification:

  • The concentration of ethylene in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.[12]

  • Ethylene production is typically expressed as volume per unit of tissue weight per unit of time (e.g., nL g⁻¹ h⁻¹).

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key biological and experimental workflows.

Ethylene_Biosynthesis_Pathway Methionine Methionine SAM S-adenosyl- methionine Methionine->SAM SAM Synthase ACC 1-aminocyclopropane- 1-carboxylic acid SAM->ACC ACC Synthase (ACS) (Rate-limiting step) Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) Conjugates ACC Conjugates (MACC, GACC, JA-ACC) ACC->Conjugates Conjugation

Figure 1. Simplified ethylene biosynthesis pathway in plants.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Plant_Material Select Uniform Plant Material Treatment_Groups Prepare Treatment Groups (Control, ACC, Ethephon) Plant_Material->Treatment_Groups Incubation Incubate in Airtight Vials Treatment_Groups->Incubation Gas_Sampling Collect Headspace Gas Samples Incubation->Gas_Sampling GC_Analysis Gas Chromatography (GC-FID) Gas_Sampling->GC_Analysis Data_Quantification Quantify Ethylene (vs. Standard Curve) GC_Analysis->Data_Quantification

Figure 2. Experimental workflow for comparing ethylene precursors.

Logical_Relationship cluster_precursors Ethylene Precursors (Inducers) cluster_quantification Quantification Tool (Internal Standard) Ethylene_Response Ethylene Response in Plants ACC ACC ACC->Ethylene_Response Induces Ethephon Ethephon Ethephon->Ethylene_Response Induces JA_ACC_d3 This compound JA_ACC_d3->ACC Quantifies (via mass spec)

Figure 3. Logical relationship of the discussed compounds in ethylene research.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of JA-ACC-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on the hazardous properties of Acetic-d3 acid-d, as a specific Safety Data Sheet (SDS) for "JA-ACC-d3" was not publicly available. "this compound" is presumed to be an internal designation for a deuterated compound. Researchers, scientists, and drug development professionals must verify the exact chemical identity and consult the substance-specific SDS before handling and disposal. The procedures outlined below are for a flammable and corrosive substance and should be adapted to the specific hazards of the compound .

Proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides a step-by-step operational plan for the safe disposal of deuterated compounds, using Acetic-d3 acid-d as a reference.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the accumulation of flammable vapors.[1][2]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition. Use non-sparking tools and explosion-proof equipment.[1][2]

  • Spill Management: Have a spill kit readily available that is appropriate for flammable and corrosive liquids. Absorbent materials should be on hand for containment.[1][2]

II. Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for Acetic-d3 acid-d, which informs the disposal protocol.

PropertyValueCitation
CAS Number1186-52-3[1][2]
GHS Hazard ClassFlammable Liquid, Category 3[1][2]
GHS Hazard ClassSkin Corrosion, Category 1A/1B[1][2]
GHS Hazard ClassSerious Eye Damage, Category 1[1][2]
Boiling PointNot specified
Flash PointNot specified
Explosive LimitsVapors may form explosive mixtures with air.[1][2]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, assuming it possesses flammable and corrosive properties.

  • Waste Characterization and Segregation:

    • Determine if the waste is contaminated with other substances.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management program.

  • Container Selection and Labeling:

    • Use a designated, compatible, and properly sealed hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name (e.g., "Acetic-d3 acid-d Waste"), and the associated hazards (e.g., "Flammable," "Corrosive").

    • Attach a completed hazardous waste tag as required by your institution, including the accumulation start date.[3]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[1][2]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Waste Pickup and Disposal Request:

    • Once the waste container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office.[3][4]

    • Provide accurate information on the waste manifest or pickup request form.

  • Decontamination of Empty Containers:

    • "RCRA empty" containers (those that have been triple-rinsed) may be disposed of as non-hazardous waste, depending on institutional policies.

    • If containers are not decontaminated, they must be managed as hazardous waste.[5]

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Select Compatible & Labeled Hazardous Waste Container C->D E Transfer Waste to Container D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Container Full or Time Limit Reached? G->H H->G No I Submit Waste Pickup Request to EHS H->I Yes J End: Await Professional Disposal I->J

Caption: Disposal Workflow for this compound.

G cluster_0 Hazard-Based Segregation A Chemical Identification (Verify SDS for this compound) B Hazard Assessment A->B C Flammable? B->C D Corrosive? B->D E Reactive? B->E F Segregate as Flammable Waste C->F Yes I Follow General Chemical Waste Procedures C->I No G Segregate as Corrosive Waste D->G Yes D->I No H Segregate as Reactive Waste E->H Yes E->I No J Final Disposal Plan F->J G->J H->J I->J

References

Essential Safety and Handling Guidance for JA-ACC-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for JA-ACC-d3 was located. The following guidance is based on best practices for handling highly potent antibody-drug conjugates (ADCs) and general safety protocols for deuterated compounds. It is imperative to treat this compound as a potentially hazardous substance and to exercise extreme caution at all times. This guide is intended for researchers, scientists, and drug development professionals.

This compound, as a likely antibody-drug conjugate, should be handled with stringent containment strategies due to the potential cytotoxicity of its components.[1][2][3] The personal protective equipment (PPE) and handling procedures outlined below are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is mandatory for all personnel handling this compound to create a barrier between the individual and the potentially hazardous compound.[4] The required PPE may vary depending on the specific procedure being performed.

ProcedureRequired Personal Protective Equipment
Receiving and Inspection - Nitrile gloves
Storage - Standard laboratory coat- Nitrile gloves
Weighing and Aliquoting (Solid Form) - Double nitrile gloves- Disposable, solid-front protective gown with tight-fitting cuffs- Chemical splash goggles and a face shield- NIOSH-approved respirator (e.g., N95 or higher)
Solubilization and Dilution - Double nitrile gloves- Disposable, solid-front protective gown with tight-fitting cuffs- Chemical splash goggles
General Handling in Solution - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Waste Disposal - Double nitrile gloves- Disposable, solid-front protective gown with tight-fitting cuffs- Chemical splash goggles

Note: Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.

Operational Plan: From Receipt to Disposal

A clear and well-defined operational plan is crucial for the safe handling of potent compounds like this compound.[1][5]

1. Receiving and Inspection:

  • Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the compound name and any appropriate hazard warnings.

  • Confirm that the primary container is sealed and intact.

2. Storage:

  • Store this compound in a designated, secure, and well-ventilated area.

  • Keep the container tightly closed to prevent contamination.

  • Follow the supplier's recommendations for storage temperature and conditions (e.g., refrigerated, protected from light).

3. Weighing and Aliquoting (Solid Form):

  • All handling of solid this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to prevent inhalation of airborne particles.[6]

  • Use dedicated and calibrated weighing equipment.

  • Employ a "weigh-in-weigh-out" procedure to minimize the amount of compound handled at any given time.

  • Utilize disposable weighing boats or papers to prevent cross-contamination.

4. Solubilization and Dilution:

  • Perform all solubilization and dilution procedures within a chemical fume hood or other contained workspace.

  • Add solvent to the solid compound slowly to avoid splashing.

  • Ensure the container is securely capped before mixing or vortexing.

5. General Handling in Solution:

  • While the risk of airborne exposure is lower with solutions, appropriate PPE is still necessary to prevent skin and eye contact.

  • Use caution to avoid spills and aerosol generation.

6. Decontamination:

  • All surfaces and equipment that come into contact with this compound should be decontaminated.

  • Use an appropriate and validated decontamination solution.

  • Follow established laboratory procedures for decontamination.

7. Waste Disposal:

  • Dispose of all waste contaminated with this compound as hazardous chemical waste.[5]

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.

  • Do not dispose of any this compound waste in the regular trash or down the drain.

Experimental Workflow for Handling this compound

JA_ACC_d3_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Containment) cluster_disposal Waste Management receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Designated Area inspect->store weigh Weigh Solid Compound store->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.